Taladegib hydrochloride
Description
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Properties
CAS No. |
1258861-21-0 |
|---|---|
Molecular Formula |
C26H25ClF4N6O |
Molecular Weight |
549.0 g/mol |
IUPAC Name |
4-fluoro-N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-2-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C26H24F4N6O.ClH/c1-34(25(37)20-8-7-16(27)15-21(20)26(28,29)30)17-10-13-36(14-11-17)24-19-6-4-3-5-18(19)23(32-33-24)22-9-12-31-35(22)2;/h3-9,12,15,17H,10-11,13-14H2,1-2H3;1H |
InChI Key |
ZULPZIIPOBSSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Taladegib Hydrochloride for Hedgehog Pathway Inhibition
This guide provides a comprehensive technical overview of Taladegib hydrochloride (also known as LY2940680 or ENV-101), a potent, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of the Hedgehog pathway, the specific pharmacology of Taladegib, its diverse applications in oncology and fibrosis, and detailed protocols for its experimental evaluation. The narrative emphasizes the causal links behind experimental design and the principles of self-validating methodologies to ensure robust and reproducible results.
The Hedgehog Signaling Pathway: A Master Regulator of Development and Disease
The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction cascade essential for embryonic development, tissue patterning, and adult tissue homeostasis.[1] Its dysregulation, however, is a key driver in the pathogenesis of various human malignancies and fibrotic diseases.[2][3] Understanding the mechanics of this pathway is fundamental to appreciating the therapeutic rationale for inhibitors like Taladegib.
1.1. Pathway Mechanics: The "Off" and "On" States
Canonical Hh signaling is mediated by a series of protein interactions centered on the primary cilium, a microtubule-based organelle that acts as a cellular antenna.
-
In the "Off" State (Absence of Hh Ligand): The 12-pass transmembrane receptor Patched-1 (PTCH1) localizes to the primary cilium, where it actively suppresses the 7-pass transmembrane G protein-coupled receptor, Smoothened (SMO).[4][5] This suppression prevents SMO from accumulating in the cilium. In the cytoplasm, a complex of proteins, including Suppressor of Fused (SUFU), facilitates the proteolytic cleavage of the Glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, GLI3). This processing generates a truncated repressor form (Gli-R) that translocates to the nucleus to inhibit the transcription of Hh target genes.[5]
-
In the "On" State (Presence of Hh Ligand): Secreted Hh ligands (e.g., Sonic, Indian, or Desert Hedgehog) bind to PTCH1.[6] This binding event triggers the internalization and degradation of PTCH1, thereby relieving its inhibition of SMO.[5] De-repressed SMO translocates into the primary cilium, initiating a signaling cascade that disrupts the SUFU-GLI complex. This prevents GLI protein cleavage, leading to the accumulation of full-length GLI activators (Gli-A). These activators enter the nucleus and drive the transcription of a wide array of target genes, including GLI1 and PTCH1 (as part of a negative feedback loop), as well as genes involved in cell proliferation, survival, and differentiation.[4][7]
1.2. Aberrant Activation in Disease
Pathological activation of the Hh pathway typically occurs through two primary mechanisms:
-
Ligand-Independent Activation: This is often caused by loss-of-function mutations in the tumor suppressor PTCH1 or activating mutations in SMO. These mutations lead to constitutive, ligand-independent signaling and are hallmark drivers of cancers like basal cell carcinoma (BCC) and medulloblastoma.[8][9]
-
Ligand-Dependent Activation: This involves the overexpression of Hh ligands by tumor cells, which can act in an autocrine manner (on the same cell) or a paracrine manner (on adjacent stromal cells) to create a tumor-supportive microenvironment.[7][10] This mechanism is implicated in a broader range of solid tumors and in fibrotic conditions like idiopathic pulmonary fibrosis (IPF), where Hh signaling drives the activation of myofibroblasts, the primary cells responsible for scar tissue deposition.[11][12]
Preclinical and Clinical Applications
Taladegib has been evaluated in numerous clinical studies, demonstrating a favorable safety profile and significant efficacy in distinct therapeutic areas. [8][9] 3.1. Oncology
The primary oncologic indication for Taladegib is in patients with advanced solid tumors harboring PTCH1 loss-of-function mutations. [9]By inhibiting the constitutively active Hh pathway in these tumors, Taladegib can induce tumor regression. [9]It has shown promising activity in basal cell carcinoma and is being investigated in a tumor-agnostic manner for any solid tumor with these specific genetic drivers. [9][13] 3.2. Idiopathic Pulmonary Fibrosis (IPF)
Taladegib has emerged as a promising disease-modifying agent for IPF, a chronic, progressive, and fatal lung disease characterized by lung scarring. [14][15]In IPF, aberrant Hh signaling drives the relentless activation of myofibroblasts, which remodel lung tissue and impair function. [11][12]By inhibiting this pathway, Taladegib aims to inactivate and induce apoptosis in these myofibroblasts, potentially halting or even reversing the fibrotic process. [11]
| Clinical Trial | Indication | Phase | Dosage | Key Findings & Outcomes |
|---|---|---|---|---|
| NCT04968574 | Idiopathic Pulmonary Fibrosis (IPF) | 2a | 200 mg, oral, once daily | Showed an acceptable safety profile. Significantly improved lung function (FVC) and reversed key measures of fibrosis on HRCT scans compared to placebo over 12 weeks. [14][16][17][18] |
| NCT05199584 | Advanced Solid Tumors with PTCH1 LOF Mutations | 2 | 200 mg or 300 mg, oral, once daily | Designed to evaluate Objective Response Rate (ORR) in a tumor-agnostic patient population with a specific genetic driver. [9]|
Common Adverse Events: The most frequently reported treatment-related adverse events for Taladegib are consistent with the SMO inhibitor class and include dysgeusia (taste alteration), muscle spasms, and alopecia (hair loss), which are generally mild to moderate in severity. [14][17][18]
Experimental Protocols for In Vitro Evaluation
To assess the biological activity of Taladegib in a laboratory setting, robust, well-controlled assays are essential. The following protocols are designed to be self-validating systems for quantifying Hh pathway inhibition.
4.1. Protocol 1: Cell-Based Hedgehog Pathway Reporter Assay
-
Principle & Causality: This assay directly measures the transcriptional output of the Hh pathway. The chosen cell line (e.g., NIH/3T3-derived 'Shh-LIGHT2' cells) is stably transfected with a Gli-responsive firefly luciferase reporter construct. Pathway activation by an agonist drives luciferase expression; effective inhibition by Taladegib will suppress this signal in a dose-dependent manner, allowing for the calculation of an IC₅₀ value.
-
Materials:
-
Shh-LIGHT2 cells (or equivalent)
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Selection antibiotics (e.g., G418, Zeocin)
-
Hh Pathway Agonist: Smoothened Agonist (SAG) or Recombinant Shh-N protein
-
This compound
-
DMSO (vehicle)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay Reagent (e.g., Bright-Glo™)
-
Luminometer
-
-
Step-by-Step Methodology:
-
Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: Allows cells to adhere and enter a logarithmic growth phase, ensuring responsiveness to stimuli.
-
-
Serum Starvation: Gently replace the growth medium with 100 µL of low-serum medium (e.g., DMEM with 0.5% FBS). Incubate for 4-6 hours.
-
Rationale: Reduces background signaling and sensitizes the cells to the Hh agonist.
-
-
Compound Preparation: Prepare a 10 mM stock of Taladegib in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in low-serum medium. Also prepare solutions for controls.
-
Treatment: Add the compound dilutions and controls to the wells.
-
Test Wells: Add Taladegib dilutions + a fixed, final concentration of SAG (e.g., 100 nM).
-
Positive Control (Max Signal): Add vehicle (DMSO) + SAG.
-
Negative Control (Baseline): Add vehicle (DMSO) only.
-
Self-Validation: The difference between the positive and negative controls defines the assay window. A large, consistent window validates the health of the cells and the activity of the agonist.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Rationale: Sufficient time for the full signaling cascade to occur, leading to robust luciferase expression.
-
-
Luciferase Measurement: Equilibrate the plate and luciferase reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data: (Signal_sample - Signal_negative) / (Signal_positive - Signal_negative) * 100.
-
Plot the normalized response against the log of Taladegib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
4.2. Protocol 2: Downstream Target Gene Expression Analysis (qPCR)
-
Principle & Causality: This assay provides orthogonal validation of Taladegib's activity by measuring its effect on the transcription of endogenous Hh target genes. A dose-dependent decrease in the mRNA levels of GLI1 and PTCH1 serves as a direct biomarker of SMO inhibition in a biologically relevant context.
-
Materials:
-
Hh-dependent cell line (e.g., Daoy medulloblastoma cells, which have a PTCH1 mutation)
-
Appropriate growth medium (e.g., MEM with 10% FBS)
-
This compound and DMSO
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Validated primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR System
-
-
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed Daoy cells in 6-well plates. Once they reach ~70% confluency, treat them with a dose range of Taladegib (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.
-
Rationale: 24 hours is typically sufficient to observe significant changes in the transcription of direct target genes like GLI1.
-
-
RNA Extraction: Lyse the cells and purify total RNA using a column-based kit, including an on-column DNase digestion step. Quantify RNA and assess its purity (A260/A280 ratio).
-
Rationale: High-quality, DNA-free RNA is critical for accurate qPCR results.
-
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative PCR (qPCR): Set up qPCR reactions for each target gene (GLI1, PTCH1) and the housekeeping gene for each sample. Run the reactions on a Real-Time PCR instrument.
-
Data Analysis:
-
Calculate the quantification cycle (Cq) for each reaction.
-
Use the ΔΔCq method for relative quantification:
-
ΔCq = Cq(gene of interest) - Cq(housekeeping gene)
-
ΔΔCq = ΔCq(treated sample) - ΔCq(vehicle control)
-
Relative Expression = 2^(-ΔΔCq)
-
-
Plot the relative expression against Taladegib concentration.
-
Self-Validation: The stability of the housekeeping gene's Cq value across all treatment conditions validates its use for normalization. A clear dose-dependent decrease in GLI1 and PTCH1 expression validates the biological activity of Taladegib.
-
-
References
-
Endeavor BioMedicines. (2021, September 22). Endeavor BioMedicines Doses First Patient in Phase 2 Clinical Trial of Taladegib (ENV-101) for Idiopathic Pulmonary Fibrosis; Appoints Chief Medical Officer. [Link]
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2 Minute Medicine. (2024, June 12). Endeavor BioMedicines' ENV-101 (Taladegib): A Safe and Efficacious Disease-Modifying Agent In Treatment of Idiopathic Pulmonary Fibrosis. [Link]
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Clinicaltrials.eu. TALADEGIB – Application in Therapy and Current Clinical Research. [Link]
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IPF News. (2022, February 9). Endeavor Raises $101M to Advance Taladegib, IPF Therapy Now in Trial. [Link]
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Karachaliou, N., et al. (2021). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. MDPI. [Link]
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Endeavor BioMedicines. (2025, November 3). Endeavor BioMedicines Receives Priority Medicines (PRIME) Designation from the European Medicines Agency for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]
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OncLive. (2020, January 18). Targeting the Hedgehog Pathway Holds Promises and Pitfalls. [Link]
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ThinkIR, University of Louisville. Targeting of the Hedgehog Signaling Pathway in Cancer Treatment. [Link]
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BioSpace. (2022, May 25). Endeavor Doses First Patient in Phase 2 Oncology Study Evaluating the Safety and Efficacy of ENV-101 (Taladegib). [Link]
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HCPLive. (2025, May 20). Phase 2a Data Highlight Effects of Taladegib (ENV-101) on Idiopathic Pulmonary Fibrosis. [Link]
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Pulmonary Fibrosis Foundation. Taladegib (ENV-101). [Link]
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Maher, T. M., et al. (2025). Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial. PubMed. [Link]
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MEDCONGRESS. (2025, October 3). Early data suggest a potential benefit of taladegib in idiopathic pulmonary fibrosis. [Link]
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Endeavor BioMedicines. (2023, September 6). Endeavor BioMedicines Completes Enrollment In Phase 2a Clinical Trial Of ENV-101 (Taladegib) For The Treatment Of Idiopathic Pulmonary Fibrosis (IPF). [Link]
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National Center for Biotechnology Information (PMC). (2009, June 30). The Hedgehog Signaling Pathway: Where Did It Come From?. [Link]
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ResearchGate. Simplified diagram of the hedgehog signaling pathway. [Link]
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The Preclinical Pharmacology of Taladegib Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: Targeting a Developmental Pathway in Disease
Taladegib hydrochloride (also known as LY2940680 and ENV-101) is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is a critical regulator of cellular proliferation and differentiation during embryonic development but is largely quiescent in adult tissues.[1] However, aberrant reactivation of the Hh pathway is a known driver in various cancers and fibrotic diseases. Taladegib was developed to precisely target this pathway, offering a mechanism-based therapeutic strategy for these conditions.[1][3]
This technical guide provides an in-depth exploration of the preclinical pharmacology of Taladegib, synthesizing key findings from in vitro and in vivo studies. It is designed for researchers, scientists, and drug development professionals to offer a comprehensive understanding of the scientific rationale and experimental validation that underpin its clinical investigation.
Mechanism of Action: Potent and Competitive Inhibition of Smoothened
Taladegib's mechanism of action is centered on its function as an antagonist of the Smoothened (Smo) receptor, a key transmembrane protein in the Hh signaling cascade.[1] By binding to the human Smo (hSmo) receptor, Taladegib competitively inhibits the pathway's activation.[2] This blockade prevents the downstream activation of the Gli family of transcription factors (including Gli1), which are responsible for transcribing genes that promote cell growth and survival.[1]
The Hedgehog Signaling Pathway and Taladegib's Intervention Point
The canonical Hedgehog pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched-1 (PTCH1) receptor. In the absence of a ligand, PTCH1 actively inhibits Smo. Ligand binding to PTCH1 alleviates this inhibition, allowing Smo to activate the Gli transcription factors. In many cancers, this pathway is constitutively activated through loss-of-function mutations in PTCH1 or activating mutations in SMO.[1] Taladegib directly targets Smo, making it effective in contexts where the pathway is activated upstream of this receptor.[1]
In Vitro Pharmacology: Characterizing Potency and Specificity
The preclinical evaluation of Taladegib began with a series of in vitro assays to establish its potency, binding characteristics, and cellular activity.
Potency and Binding Affinity
Taladegib is a potent inhibitor of the Hedgehog pathway, with IC50 values in the low nanomolar range in relevant cellular assays. For instance, in medulloblastoma cells, Taladegib has demonstrated IC50 values ranging from 4.56 to 7.64 nM. A key feature of Taladegib is its ability to inhibit vismodegib-resistant forms of the Smoothened receptor, such as the D473H mutant, indicating a distinct binding interaction. This suggests a potential clinical advantage in patient populations that have developed resistance to first-generation Smo inhibitors.
Downstream Pathway Inhibition
The efficacy of Taladegib in blocking the Hh pathway is confirmed by measuring the expression of downstream target genes, most notably Gli1. A significant reduction in Gli1 mRNA levels following Taladegib treatment serves as a reliable biomarker of its on-target activity. This has been consistently demonstrated in various cancer cell lines with aberrant Hh signaling.
Experimental Protocol: Gli1 Reporter Assay
This assay is fundamental for quantifying the inhibitory activity of compounds on the Hedgehog pathway.
Objective: To determine the IC50 value of Taladegib by measuring its ability to inhibit Gli-mediated luciferase activity in a stable reporter cell line.
Methodology:
-
Cell Culture: Mouse embryonic fibroblast cells (e.g., Shh-LIGHT2) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control are cultured to ~80% confluency.
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in cell culture medium to achieve the final desired concentrations.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with a medium containing a sub-maximal concentration of a Smoothened agonist (e.g., SAG) and the various concentrations of Taladegib.
-
Incubation: The plates are incubated for 48-72 hours to allow for pathway activation and reporter gene expression.
-
Lysis and Luminescence Reading: A dual-luciferase reporter assay system is used. The firefly and Renilla luciferase activities are measured sequentially in a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency. The normalized data is then plotted against the log of the Taladegib concentration, and a four-parameter logistic regression is used to determine the IC50 value.
In Vivo Pharmacology: Demonstrating Efficacy in Preclinical Models
Taladegib has been evaluated in various animal models to assess its anti-tumor and anti-fibrotic activity.
Oncology Models
The primary in vivo models for evaluating Hh inhibitors in oncology are genetically engineered mouse models and xenograft studies.
-
Medulloblastoma Models: Taladegib has been studied in allograft models of medulloblastoma, such as those derived from Ptch+/-; p53-/- mice. In these models, oral administration of Taladegib has been shown to inhibit tumor growth.
-
Xenograft Models: Human tumor cell lines with known PTCH1 mutations are implanted into immunocompromised mice.[4] Treatment with Taladegib in these models is evaluated for its ability to inhibit tumor growth compared to a vehicle control.
Idiopathic Pulmonary Fibrosis (IPF) Models
The bleomycin-induced lung fibrosis model is a standard for preclinical evaluation of anti-fibrotic agents.[3]
-
Mechanism: Intratracheal administration of bleomycin in rodents induces lung injury and a subsequent fibrotic response that mimics some aspects of human IPF.
-
Efficacy Readouts: The efficacy of Taladegib in this model is assessed by measuring the reduction in lung collagen content (hydroxyproline assay), histological improvement (Ashcroft score), and changes in the expression of fibrotic markers.
Experimental Protocol: Medulloblastoma Xenograft Study
This protocol outlines a typical in vivo efficacy study for an anti-cancer agent.
Pharmacodynamics and Biomarker Strategy
A cornerstone of Taladegib's preclinical and clinical development is the use of a robust pharmacodynamic (PD) biomarker. The measurement of Gli1 mRNA levels in skin punch biopsies provides a direct assessment of Hh pathway inhibition in a readily accessible tissue.[1][5] Preclinical studies established a clear link between Taladegib exposure, Gli1 inhibition in the skin, and anti-tumor activity. This translational biomarker strategy was instrumental in guiding dose selection for early-phase clinical trials, ensuring that the selected doses were biologically active.[2] In clinical studies, all tested doses of Taladegib showed a high level of inhibition of skin Gli1 transcript levels.[2][5]
Preclinical Pharmacokinetics (ADME)
The pharmacokinetic profile of Taladegib has been characterized in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Absorption: Taladegib is orally bioavailable.[3]
-
Distribution: It has a large volume of distribution, indicating distribution into tissues.[2]
-
Metabolism: Taladegib is metabolized, with a major circulating and equipotent metabolite identified as LSN3185556.[2]
-
Excretion: The primary route of elimination is through feces.[1]
Preclinical pharmacokinetic and pharmacodynamic (PK/PD) modeling, along with toxicology data, was crucial in determining the starting dose and dosing frequency for first-in-human studies.[2]
| Parameter | Observation | Implication |
| Bioavailability | Orally bioavailable | Suitable for oral administration. |
| Distribution | High volume of distribution | Wide tissue distribution. |
| Metabolism | Forms an active, equipotent metabolite (LSN3185556) | The metabolite contributes to the overall pharmacological effect. |
| Excretion | Primarily fecal | Low renal clearance. |
Table 1: Summary of Preclinical ADME Characteristics of Taladegib
Preclinical Safety and Toxicology
A comprehensive preclinical safety program was conducted to identify potential toxicities and establish a safe starting dose for clinical trials. These studies were conducted in accordance with regulatory guidelines and involved both rodent and non-rodent species.
The adverse events observed in clinical trials are consistent with the mechanism of action of Hedgehog pathway inhibitors and likely reflect findings from preclinical toxicology studies. These class-related effects include dysgeusia (taste alteration), muscle spasms, and alopecia (hair loss).[6] The major target organs for toxicity with this class of drugs often include the skin and the male reproductive system.[7] The preclinical toxicology data were integrated with PK/PD models to select a dose range for Phase I clinical trials that was anticipated to be both safe and biologically active.[2]
Conclusion
The preclinical pharmacology of this compound demonstrates its design as a potent and specific inhibitor of the Hedgehog signaling pathway. A robust preclinical data package, encompassing in vitro mechanism of action studies, in vivo efficacy in relevant oncology and fibrosis models, and a comprehensive ADME and safety evaluation, has provided a strong scientific foundation for its ongoing clinical development. The use of a translational pharmacodynamic biomarker, Gli1, has been a key component of its development strategy, allowing for the confident selection of biologically active doses in early clinical trials. This body of preclinical work exemplifies a mechanism-driven approach to drug development, targeting a fundamental signaling pathway that is dysregulated in multiple diseases.
References
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TALADEGIB – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]
-
Endeavor BioMedicines Doses First Patient in Phase 2 Clinical Trial of Taladegib (ENV-101) for Idiopathic Pulmonary Fibrosis; Appoints Chief Medical Officer. BioSpace. Available at: [Link]
-
Bendell, J., et al. (2018). Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma. Clinical Cancer Research, 24(9), 2082-2091. Available at: [Link]
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202806Orig1s000 - accessdata.fda.gov. (2013). Available at: [Link]
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Taladegib (ENV-101). Pulmonary Fibrosis Foundation. Available at: [Link]
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Maher, T., et al. (2025). Early data suggest a potential benefit of taladegib in idiopathic pulmonary fibrosis. Medwire News. Available at: [Link]
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Endeavor BioMedicines Completes Enrollment In Phase 2a Clinical Trial Of ENV-101 (Taladegib) For The Treatment Of Idiopathic Pulmonary Fibrosis (IPF). Endeavor BioMedicines. Available at: [Link]
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Taladegib Shows Potential to Improve FVC in Idiopathic Pulmonary Fibrosis. HCPLive. Available at: [Link]
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A Drug-Drug Interaction Study of ENV-101 (Taladegib) on Nintedanib Pharmacokinetics in Healthy Subjects. ClinicalTrials.gov. Available at: [Link]
-
A Study Evaluating the Safety and Efficacy of ENV-101 (Taladegib) in Patients With Advanced Solid Tumors Harboring PTCH1 Loss of Function Mutations. ClinicalTrials.gov. Available at: [Link]
- Chen, J. K., et al. (2021). Evaluating the Efficacy of Targeted Inhibitor Therapeutics for Sonic Hedgehog Medulloblastoma: Significant Milestones and Current Limitations. Journal of Experimental Neuroscience, 15, 11790695211001467.
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Ueno, H., et al. (2018). A phase I and pharmacokinetic study of taladegib, a Smoothened inhibitor, in Japanese patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 81(4), 745-753. Available at: [Link]
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Inhibition of the Sonic Hedgehog Pathway by Cyclopamine or GLI1 siRNA Reduces In Vivo Tumorigenesis of Human Medulloblastoma Cel. Scholars.Direct. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of Taladegib Hydrochloride for Researchers
Introduction: The Critical Role of Solubility in Harnessing the Power of Taladegib Hydrochloride
This compound, also known as LY2940680, is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a key transmembrane protein in the Hedgehog (Hh) signaling pathway.[1][2] The aberrant activation of the Hh pathway is a known driver in various malignancies and fibrotic diseases, making Taladegib a compound of significant interest in oncology and beyond.[3][4] Currently, it is under investigation in clinical trials for conditions such as advanced solid tumors and idiopathic pulmonary fibrosis.[1][2]
For researchers in drug development and cellular biology, the successful application of Taladegib in in vitro and in vivo models is fundamentally dependent on a thorough understanding of its solubility characteristics. The ability to prepare accurate, stable, and bioavailable solutions is paramount to obtaining reproducible and meaningful experimental results. This guide provides an in-depth technical overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, offering field-proven insights and detailed protocols to empower researchers in their studies.
Physicochemical Properties: The Molecular Blueprint for Solubility
The solubility of a compound is dictated by its inherent physicochemical properties. Understanding these parameters provides a predictive framework for its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₄F₄N₆O·HCl | [5] |
| Molecular Weight | 512.19 g/mol (for the free base) | [6] |
| XLogP | 5.87 | [6] |
| Appearance | Crystalline solid | [7] |
The high XLogP value of 5.87 indicates that Taladegib is a lipophilic, or fat-soluble, compound.[6] This characteristic suggests a preference for nonpolar environments and predicts poor solubility in aqueous solutions. The presence of multiple nitrogen atoms and the hydrochloride salt form can influence its behavior in protic and polar solvents.
Solubility Profile of this compound: A Comparative Analysis
The choice of solvent is a critical first step in any experiment involving this compound. The following table summarizes its solubility in commonly used laboratory solvents.
| Solvent | Solubility | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (≥ 48.8 mM) | Highly soluble. The solvent of choice for preparing high-concentration stock solutions. | [8] |
| Ethanol | ~0.25 mg/mL | Limited solubility. Not recommended for primary stock solutions. | [7] |
| Aqueous Solutions (Water, PBS) | Sparingly soluble | Very low solubility. Prone to precipitation when diluting from DMSO stock. | [7] |
The Preeminence of DMSO: A Mechanistic Perspective
Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[9][10][11] Its efficacy in solubilizing this compound can be attributed to several key properties:
-
High Polarity: The strong S=O dipole in DMSO readily interacts with the polar functional groups in Taladegib.[12]
-
Aprotic Nature: As an aprotic solvent, DMSO does not form strong hydrogen bonds with itself, leaving it more available to solvate the solute.[10]
-
Miscibility: DMSO is miscible with a broad spectrum of organic solvents and water, which can be advantageous in preparing intermediate dilutions, although caution is advised when transitioning to aqueous systems.[9][13]
Experimental Protocols: From Powder to Biologically Active Solution
The following protocols are designed to be self-validating, ensuring the preparation of accurate and stable this compound solutions for experimental use.
Protocol 1: Preparation of a High-Concentration Stock Solution in Anhydrous DMSO
This protocol details the steps for preparing a concentrated stock solution, which serves as the foundation for subsequent experimental dilutions.
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Step-by-Step Methodology:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. The use of anhydrous DMSO is critical, as water contamination can significantly reduce the solubility of many organic compounds.
-
Vortexing: Cap the vial tightly and vortex vigorously for 2-5 minutes. This initial mechanical agitation helps to disperse the powder and initiate the dissolution process.
-
Sonication: If undissolved particles remain, place the vial in a water bath sonicator for 15-30 minutes. Sonication utilizes ultrasonic waves to break down agglomerates and enhance dissolution.
-
Gentle Warming (Optional): If the compound is still not fully dissolved, the solution can be gently warmed in a 37°C water bath for 10-15 minutes, followed by further vortexing or sonication. Avoid excessive heat, which could lead to compound degradation.
-
Visual Inspection: Once the solution is clear and free of any visible particulates, the stock solution is ready.
-
Aliquoting and Storage: To maintain the integrity of the stock solution and avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the preparation of diluted working solutions from the high-concentration DMSO stock for use in cell-based assays.
Step-by-Step Methodology:
-
Thawing the Stock Solution: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Serial Dilution: It is crucial to perform serial dilutions to reach the final desired concentration. Directly diluting the highly concentrated DMSO stock into aqueous cell culture media can cause the compound to precipitate out of solution due to its low aqueous solubility.
-
Prepare an intermediate dilution of the DMSO stock in cell culture medium. For example, a 1:100 dilution.
-
From this intermediate dilution, perform the final dilution to achieve the desired working concentration.
-
-
DMSO Concentration in Final Medium: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%.[14] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Immediate Use: It is best practice to prepare working solutions fresh for each experiment and use them immediately to minimize the risk of precipitation and degradation.
This compound in the Context of the Hedgehog Signaling Pathway
Taladegib's mechanism of action is the targeted inhibition of the Smoothened (SMO) receptor, a central component of the Hedgehog (Hh) signaling pathway.[1] Understanding this pathway provides context for the biological effects observed in experiments.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
In the absence of a Hedgehog ligand, the PTCH1 receptor tonically inhibits SMO.[15][16][17] This leads to the proteasomal degradation of the GLI family of transcription factors.[18] Upon binding of a Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to become active.[15][18] Active SMO prevents the degradation of GLI proteins, which can then translocate to the nucleus and activate the transcription of target genes involved in cell proliferation and survival.[16][17] Taladegib directly binds to and inhibits SMO, thereby blocking the downstream signaling cascade even in the presence of Hedgehog ligands or in cases of pathway activation through PTCH1 mutations.[1][19]
Practical Considerations for the Researcher: Ensuring Experimental Success
-
Stability in DMSO: While this compound is stable in anhydrous DMSO when stored properly at low temperatures, it is important to minimize exposure to moisture and light. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
-
Precipitation in Aqueous Media: The most common issue encountered by researchers is the precipitation of Taladegib upon dilution into aqueous buffers or cell culture media. This is a direct consequence of its low aqueous solubility. The serial dilution method described in Protocol 2 is designed to mitigate this issue. If precipitation is observed, consider preparing a fresh, more dilute intermediate stock solution.
-
In Vivo Formulations: For animal studies, specialized formulations are often required to maintain solubility and bioavailability. These may include co-solvents such as PEG300, Tween-80, or the use of cyclodextrins.[8] It is essential to consult established protocols or conduct formulation studies for in vivo applications.
Conclusion: A Foundation for Reliable Research
A comprehensive understanding of the solubility of this compound is not merely a technical detail but a cornerstone of robust and reproducible research. By leveraging its high solubility in DMSO for the preparation of concentrated stock solutions and employing careful dilution strategies, researchers can confidently investigate the therapeutic potential of this potent Hedgehog pathway inhibitor. The protocols and insights provided in this guide are intended to equip scientists with the necessary knowledge to navigate the challenges of working with this promising compound, ultimately advancing our understanding of its role in health and disease.
References
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Clinicaltrials.eu. TALADEGIB – Application in Therapy and Current Clinical Research. [Link]
-
2 Minute Medicine. Endeavor BioMedicines’ ENV-101 (Taladegib): A Safe and Efficacious Disease-Modifying Agent In Treatment of Idiopathic Pulmonary Fibrosis. [Link]
- Farjami, A., & Jouyban, A. (2015). SOLUBILITY OF TADALAFIL IN PHARMACEUTICAL SOLVENT MIXTURES AT 298.2K. Latin American Journal of Pharmacy, 34(4), 755-760.
-
Wikipedia. Hedgehog signaling pathway. [Link]
-
PubMed. Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide Solvent Properties. [Link]
-
ResearchGate. Schematic of the sonic hedgehog signaling pathway. [Link]
-
MDPI. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Scholars Research Library. Hedgehog signaling pathway. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. taladegib. [Link]
- Montefiori, D. C. (2007). Protocol for Preparation of Cell-Free Stocks of TCLA HIV-1 in Cell Lines. Duke Human Vaccine Institute.
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Wikipedia. Dimethyl sulfoxide. [Link]
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GSRS. TALADEGIB C-14. [Link]
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ResearchGate. Simplified Hedgehog signaling pathway demonstrating Hedgehog signaling... [Link]
-
American Chemical Society. Dimethyl sulfoxide. [Link]
-
BioSpace. Endeavor BioMedicines Receives Priority Medicines (PRIME) Designation from the European Medicines Agency for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]
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Endeavor BioMedicines. Endeavor BioMedicines Receives Orphan Drug Designation from the U.S. Food and Drug Administration and European Commission for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]
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PubChem. Dimethyl Sulfoxide. [Link]
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Methodological & Application
Application Note: In Vitro Assay Development for Taladegib Hydrochloride (LY2940680)
Abstract & Introduction
Taladegib hydrochloride (LY2940680) is a potent, second-generation small-molecule antagonist of the Smoothened (SMO) receptor, a G-protein-coupled receptor-like protein essential for Hedgehog (Hh) signaling. Unlike first-generation inhibitors (e.g., vismodegib), Taladegib retains efficacy against the SMO-D473H mutation , a specific amino acid substitution that frequently drives clinical resistance in basal cell carcinoma (BCC).
This application note details the development of robust in vitro assays to evaluate Taladegib potency. It focuses on the GLI-Luciferase Reporter Assay as the functional gold standard and the BODIPY-Cyclopamine Competitive Binding Assay for target engagement validation.
Key Pharmacological Differentiator:
-
Target: Smoothened (SMO) Transmembrane Domain.[1]
-
Resistance Profile: Retains binding affinity to SMO-D473H (Vismodegib-resistant).
-
Clinical Relevance: Basal Cell Carcinoma, Esophageal Adenocarcinoma, Idiopathic Pulmonary Fibrosis (IPF).
Compound Handling & Chemical Properties
Proper handling is the first line of defense against assay variability. Taladegib is lipophilic; improper solubilization leads to micro-precipitation and false negatives.
| Property | Specification |
| CAS Number | 1258861-20-9 |
| Molecular Weight | ~413.9 g/mol (Free base) |
| Solubility (DMSO) | Up to 50 mg/mL (Warm bath may be required) |
| Solubility (Water) | Insoluble |
| Stock Storage | -20°C (Stable for 6 months); Avoid freeze-thaw cycles >3 times. |
Protocol 1: Stock Preparation
-
Dissolve Taladegib powder in anhydrous DMSO to a concentration of 10 mM .
-
Vortex vigorously for 60 seconds. If particulates persist, sonicate at 37°C for 5 minutes.
-
Aliquot into amber glass vials (avoid plastic interaction if storing long-term) and store at -80°C.
Expert Insight: When dosing cells, ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) . Higher DMSO levels can non-specifically inhibit the Hh pathway, creating assay artifacts.
Mechanism of Action & Pathway Visualization
To design a valid assay, one must understand the signal transduction flow. In the absence of Hh ligand, Patched-1 (PTCH1) inhibits SMO. When Hh binds PTCH1, SMO is derepressed, accumulates in the primary cilium, and promotes the nuclear translocation of GLI transcription factors.
Taladegib binds to the SMO heptahelical bundle, locking it in an inactive conformation even in the presence of Hh ligands.
Figure 1: Hedgehog Signaling Pathway. Taladegib acts at the membrane level, inhibiting SMO to prevent GLI-mediated transcription.
Primary Functional Assay: GLI-Luciferase Reporter
This is the industry-standard assay for determining IC50. It utilizes Shh-Light2 cells (NIH3T3 fibroblasts stably transfected with a GLI-responsive Firefly luciferase reporter).
Critical Reagents
-
Cell Line: Shh-Light2 (ATCC or JHU licensed).
-
Agonist: Recombinant Mouse Sonic Hedgehog (rmShh) or SAG (Smoothened Agonist).
-
Note: You must stimulate the pathway to measure inhibition. Basal Hh activity in NIH3T3 is too low for a robust Z-factor without stimulation.
-
-
Assay Media: DMEM + 0.5% Calf Serum (CS).[2]
Step-by-Step Protocol
-
Seeding (Day 0):
-
Harvest Shh-Light2 cells and resuspend in Growth Media (DMEM + 10% Calf Serum).
-
Seed 15,000 cells/well in a white-walled, clear-bottom 96-well plate.
-
Incubate overnight at 37°C/5% CO2 until 100% confluent.
-
-
Compound Preparation (Day 1):
-
Prepare 1000x stocks of Taladegib in DMSO.
-
Dilute 1:1000 into Assay Media (DMEM + 0.5% CS) containing 100 nM SAG (or 200 ng/mL rmShh).
-
Control 1 (Max Signal): DMSO + Agonist.[3]
-
Control 2 (Min Signal): DMSO + No Agonist (Background).
-
-
Treatment (Day 1):
-
Readout (Day 2):
-
Lyse cells using passive lysis buffer or a "One-Step" luciferase reagent.
-
Incubate 15 mins at Room Temp (protected from light).
-
Read Luminescence on a plate reader.
-
Experimental Workflow Visualization
Figure 2: GLI-Luciferase Assay Timeline. Note the critical media swap to low serum before drug addition.
Secondary Validation: Competitive Binding Assay
To confirm that Taladegib is inhibiting SMO via direct binding (and not via off-target toxicity or downstream interference), use a fluorescence displacement assay.
Principle: BODIPY-Cyclopamine is a fluorescent SMO antagonist. Taladegib competes for the same binding pocket. Loss of fluorescence indicates binding.
Protocol Summary:
-
Cells: HEK-293T cells transiently overexpressing Human SMO.
-
Tracer: 5 nM BODIPY-Cyclopamine.
-
Incubation: Incubate cells with Taladegib (serial dilution) + Tracer for 2 hours at 37°C.
-
Wash: Wash 2x with PBS to remove unbound tracer.
-
Analysis: Flow Cytometry (FITC channel) or High-Content Imaging.
-
Result: A decrease in Mean Fluorescence Intensity (MFI) correlates with Taladegib binding.
Data Analysis & Expected Results
When analyzing data, normalize the Luciferase signal to the "Max Signal" (Agonist only) control.
Calculation:
Expected Potency Profile: Taladegib is distinguished by its efficacy against the D473H mutant.[4]
| Compound | Target | IC50 (Wild Type SMO) | IC50 (D473H Mutant) | Reference |
| Taladegib | SMO | < 5 nM | ~ 10–20 nM | [1, 2] |
| Vismodegib | SMO | ~ 5 nM | > 1000 nM (Resistant) | [2] |
| Sonidegib | SMO | ~ 2 nM | Variable | [3] |
Self-Validation Check: If your Wild Type IC50 is >50 nM, check your serum concentration. High serum = right-shifted IC50.
Troubleshooting Guide (Trustworthiness)
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Leaky reporter or autocrine signaling. | Ensure cells are 100% confluent before treatment (contact inhibition reduces basal noise). |
| Low Signal Window | Inactive Agonist. | Test SAG/Shh batch activity. Ensure low serum (0.5%) is used during stimulation. |
| Inconsistent Replicates | Edge Effects / Evaporation. | Fill outer wells with PBS. Do not use outer wells for data. |
| Precipitation | Drug insolubility. | Do not exceed 0.5% DMSO. Warm stock solution to 37°C before diluting. |
References
-
ClinicalTrials.eu. (n.d.).[3] TALADEGIB – Application in Therapy and Current Clinical Research.[4][5] Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Identification of Novel Smoothened Ligands Using Structure-Based Docking. PMC. Retrieved from [Link]
-
BPS Bioscience. (n.d.).[3][6] Gli Luciferase Reporter NIH3T3 Cell Line Protocol. Retrieved from [Link]
-
Endeavor BioMedicines. (2025). Taladegib (ENV-101) for Idiopathic Pulmonary Fibrosis.[7] Retrieved from [Link]
Sources
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- 4. mdpi.com [mdpi.com]
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- 7. Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to the In Vitro Application of Taladegib Hydrochloride
The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been increasingly implicated in the pathogenesis of various malignancies, including medulloblastoma and basal cell carcinoma.[1][2] Its aberrant activation drives tumor growth and survival, making it a prime target for therapeutic intervention. Taladegib hydrochloride (also known as LY2940680 or ENV-101) has emerged as a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key transducer of the Hh signal.[3][4] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in a cell culture setting, providing not only a step-by-step protocol but also the scientific rationale behind each experimental choice.
The intricate dance of signals: Understanding Taladegib's mechanism of action
The Hedgehog signaling pathway is a tightly regulated cascade. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH1) constitutively inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[3] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are the ultimate effectors of the pathway. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, the inhibition on SMO is relieved. Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of GLI proteins, which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[5][6]
This compound exerts its anti-cancer effects by directly binding to and inhibiting the SMO protein.[3] This action effectively blocks the downstream activation of GLI transcription factors, thereby silencing the Hh pathway and suppressing the growth of Hh-dependent tumors.[3]
Caption: A simplified diagram illustrating the Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.
Protocol for In Vitro Application of this compound
This protocol provides a comprehensive framework for the use of this compound in adherent cell cultures, with a particular focus on medulloblastoma cell lines, a cancer type often driven by aberrant Hh signaling.[1]
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Medulloblastoma cell line with known Hh pathway activation (e.g., DAOY)
-
Sterile tissue culture flasks, plates (6-well, 96-well), and other necessary consumables
-
Standard cell culture equipment (incubator at 37°C with 5% CO2, biosafety cabinet, microscope, centrifuge)
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 534.09 g/mol , dissolve 5.34 mg of the powder in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) can aid in solubilization if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Experimental Workflow
Caption: A flowchart outlining the key steps for treating cultured cells with this compound and subsequent analysis.
Step-by-Step Cell Treatment Protocol
-
Cell Seeding: The day prior to treatment, seed the medulloblastoma cells (e.g., DAOY) into the desired culture plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. A typical starting concentration range for dose-response experiments is 1 nM to 10 µM. Crucially, ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. For the vehicle control, use medium containing the same final concentration of DMSO as the highest Taladegib concentration.
-
Incubation: Return the plates to the incubator and culture for the desired time points. Typical incubation times for assessing changes in cell viability and gene/protein expression range from 24 to 72 hours.[7]
Endpoint Analyses: Validating the Efficacy of Taladegib
To assess the biological effects of this compound, a combination of the following assays is recommended.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effects of Taladegib.
-
Following the treatment incubation period, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of Taladegib that inhibits cell growth by 50%).
| Cancer Cell Line | Reported IC50 for a similar SMO inhibitor (Vismodegib) |
| Medulloblastoma (DAOY) | 52 to 84 µM[7] |
| Pancreatic Cancer | Varies by cell line[8] |
Note: IC50 values are cell line-dependent and should be determined empirically for Taladegib in your specific system.
Quantitative Real-Time PCR (qRT-PCR) for Hh Target Gene Expression
This analysis confirms the on-target effect of Taladegib by measuring the downregulation of Hh target genes.
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA template.
-
Perform qRT-PCR using primers specific for Hh target genes such as GLI1 and PTCH1 .[5][9][10] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the relative gene expression changes using the ΔΔCt method. A significant decrease in GLI1 and PTCH1 expression in Taladegib-treated cells compared to the vehicle control indicates effective Hh pathway inhibition.
Western Blotting for GLI1 Protein Expression
This assay provides a direct measure of the downstream effects of Taladegib on the key Hh pathway effector protein.
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GLI1 .[11][12][13] Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the intensity of the GLI1 band in Taladegib-treated samples confirms pathway inhibition.
Trustworthiness and Self-Validation
The robustness of this protocol lies in its multi-faceted approach to validation. The concordance of data from cell viability assays, qRT-PCR, and Western blotting provides a self-validating system. A decrease in cell viability should correlate with the downregulation of Hh target gene and protein expression, providing strong evidence for the on-target activity of this compound.
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the in vitro use of this compound. By understanding the mechanism of action and following these detailed procedures, researchers can effectively utilize this potent SMO inhibitor to investigate the role of the Hedgehog signaling pathway in cancer and other diseases, and to evaluate its potential as a therapeutic agent.
References
-
TALADEGIB – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]
-
Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy. PMC. Available at: [Link]
-
Endeavor BioMedicines Doses First Patient in Phase 2 Clinical Trial of Taladegib (ENV-101) for Idiopathic Pulmonary Fibrosis; Appoints Chief Medical Officer. Endeavor BioMedicines. Available at: [Link]
-
Vismodegib Improved Therapy of Medulloblastoma by Targeting Sonic Hedgehog Signaling Pathway on DAOY Medulloblastoma Cell Line. ResearchGate. Available at: [Link]
-
Downregulation of the Sonic Hedgehog/Gli pathway transcriptional target Neogenin-1 is associated with basal cell carcinoma aggressiveness. PMC. Available at: [Link]
-
Hedgehog Signaling Promotes Medulloblastoma Survival via BclII. PMC. Available at: [Link]
-
Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms. PubMed. Available at: [Link]
-
Down-Regulation of Gli Transcription Factor Leads to the Inhibition of Migration and Invasion of Ovarian Cancer Cells via Integrin β4-Mediated FAK Signaling. PLOS ONE. Available at: [Link]
-
Sonic hedgehog inhibition reduces in vitro tumorigenesis and alters expression of Gli1-. NobleResearch. Available at: [Link]
-
Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks. PMC. Available at: [Link]
-
Sonic Hedgehog pathway identified as a target against medulloblastoma. European Pharmaceutical Review. Available at: [Link]
-
The developmental stage of the medulloblastoma cell-of-origin restricts Sonic hedgehog pathway usage and drug sensitivity. PMC. Available at: [Link]
-
Hedgehog-GLI Pathway in Medulloblastoma. ASCO Publications. Available at: [Link]
-
The hedgehog signaling pathway – Part 2. YouTube. Available at: [Link]
-
A Study Evaluating the Safety and Efficacy of ENV-101 (Taladegib) in Patients With Advanced Solid Tumors Harboring PTCH1 Loss of Function Mutations. ClinicalTrials.gov. Available at: [Link]
-
Endeavor Doses First Patient in Phase 2 Oncology Study Evaluating the Safety and Efficacy of ENV-101 (Taladegib). BioSpace. Available at: [Link]
-
1st Patient Dosed in Trial of IPF Therapy Candidate Taladegib. Pulmonary Fibrosis News. Available at: [Link]
-
ENV-101 shown to improve lung function in early IPF trial. Pulmonary Fibrosis News. Available at: [Link]
-
Endeavor BioMedicines Completes Enrollment In Phase 2a Clinical Trial Of ENV-101 (Taladegib) For The Treatment Of Idiopathic Pulmonary Fibrosis (IPF). Endeavor BioMedicines. Available at: [Link]
-
Endeavor BioMedicinesENV-101 (Taladegib): A Safe and Efficacious Disease-Modifying Agent In Treatment of Idiopathic Pulmonary Fibrosis. 2 Minute Medicine. Available at: [Link]
-
Protocols for Cancer-related cell lines. Horizon Discovery. Available at: [Link]
-
Activation of AMPK sensitizes medulloblastoma to Vismodegib and overcomes Vismodegib-resistance. PMC. Available at: [Link]
-
Phosphorylation of human glioma-associated oncogene 1 on Ser937 regulates Sonic Hedgehog signaling in medulloblastoma. PMC. Available at: [Link]
-
Deleterious Rare Mutations of GLI1 Dysregulate Sonic Hedgehog Signaling in Human Congenital Heart Disease. Frontiers. Available at: [Link]
Sources
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- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Endeavor Biomedicines Doses First Patient In Phase 2 Clinical Trial and Appoints Chief Medical Officer [endeavorbiomedicines.com]
- 5. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulation of Gli Transcription Factor Leads to the Inhibition of Migration and Invasion of Ovarian Cancer Cells via Integrin β4-Mediated FAK Signaling | PLOS One [journals.plos.org]
- 7. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Downregulation of the Sonic Hedgehog/Gli pathway transcriptional target Neogenin-1 is associated with basal cell carcinoma aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GLI1 (V812) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. novusbio.com [novusbio.com]
- 13. GLI1 antibody (66905-1-Ig) | Proteintech [ptglab.com]
Taladegib hydrochloride dosage for in vivo animal studies
This guide outlines the experimental framework for using Taladegib hydrochloride (LY2940680) in in vivo animal studies. It is designed for researchers investigating Hedgehog (Hh) pathway inhibition in oncology (e.g., Medulloblastoma, Basal Cell Carcinoma) or fibrotic disease models (e.g., IPF).
Part 1: Executive Summary & Mechanism
Taladegib is a potent, orally bioavailable, second-generation small-molecule antagonist of the Smoothened (SMO) receptor. Unlike first-generation inhibitors (e.g., Vismodegib), Taladegib retains potency against the SMO-D473H mutant, a common mechanism of acquired resistance.
Mechanism of Action: The Hedgehog signaling pathway is normally silenced in adult tissues. In pathological states, Hh ligand binds to Patched (PTCH) , relieving PTCH's inhibition of Smoothened (SMO) .[1] Active SMO translocates to the primary cilium, preventing the degradation of GLI transcription factors. Taladegib binds to the heptahelical bundle of SMO, locking it in an inactive conformation and preventing GLI activation.
Figure 1: Mechanism of Action. Taladegib binds SMO, preventing downstream GLI signaling despite PTCH inactivation.
Part 2: Formulation & Preparation
Taladegib is a hydrophobic molecule with limited aqueous solubility. For oral gavage (p.o.), it must be prepared as a homogeneous suspension. Do not use DMSO for oral dosing in chronic studies if possible, as it can induce GI toxicity and confound results.
Recommended Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.2% (v/v) Tween 80 in Sterile Water. (Alternative: 0.5% Hydroxypropyl Methylcellulose (HPMC) can be substituted for MC).
Preparation Protocol (Example: 5 mg/mL Batch)
-
Vehicle Preparation (Stock):
-
Heat sterile water to ~80°C (approx. 1/3 of total volume).
-
Slowly add Methylcellulose powder (400 cP viscosity) while stirring vigorously to prevent clumping.
-
Add remaining cold water to total volume.
-
Stir at 4°C overnight to fully hydrate and clarify the solution.
-
Add Tween 80 (0.2%) and mix gently. Store at 4°C for up to 2 weeks.
-
-
Drug Suspension:
-
Weigh the required amount of this compound.
-
Add a small volume of the Vehicle to the powder to create a paste (levigation).
-
Gradually add the remaining Vehicle while vortexing or sonicating.
-
Sonication: Sonicate for 10–20 minutes in a water bath to ensure a fine, uniform suspension.
-
Storage: Prepare fresh weekly. Store at 4°C, protected from light. Resuspend thoroughly (vortex) before every dose.
-
Part 3: In Vivo Dosage Guidelines
The following dosages are derived from preclinical efficacy data in murine xenograft models (e.g., Medulloblastoma, Pancreatic).
Table 1: Recommended Dosage for Mice (Mus musculus)
| Study Type | Dose Range (mg/kg) | Frequency | Route | Duration | Notes |
| Efficacy (Tumor) | 30 – 50 mg/kg | QD (Once Daily) | p.o. | 14–28 Days | Standard therapeutic window. 40 mg/kg is a common starting point. |
| PK / PD | 10 – 100 mg/kg | Single Dose | p.o. | 2–24 Hours | Harvest tissue at T_max (approx. 2-4h) for max pathway inhibition. |
| Toxicity Limit | > 100 mg/kg | QD | p.o. | 7 Days | Weight loss monitoring required.[2] |
| Combination | 20 – 30 mg/kg | QD | p.o. | Varies | Reduce dose if combining with other cytotoxic agents (e.g., Gemcitabine). |
-
Species Factor: For Rats, the equivalent dose is typically 1/2 of the mouse dose (approx. 15–25 mg/kg), but pilot PK validation is strongly advised.
-
Volume: Administer at 10 mL/kg (e.g., 200 µL for a 20g mouse).
Part 4: Experimental Workflow (Efficacy Study)
This workflow describes a standard subcutaneous xenograft model (e.g., Ptch+/- medulloblastoma or patient-derived xenograft).
Figure 2: Experimental Workflow for Taladegib Efficacy Study.
Step-by-Step Protocol:
-
Acclimatization: Allow mice (e.g., Nude, SCID, or NSG) to acclimatize for 7 days.
-
Implantation: Inject tumor cells (1-5 x 10⁶) in 100 µL Matrigel/PBS (1:1) subcutaneously into the right flank.
-
Staging: Monitor tumor volume (
).[3] Initiate treatment when tumors reach 150–200 mm³ . -
Grouping: Randomize mice into groups (n=8-10) to ensure equal average starting tumor volume.
-
Group A: Vehicle Control (0.5% MC + 0.2% Tween 80).
-
Group B: Taladegib 40 mg/kg QD.
-
-
Dosing: Administer via oral gavage daily at the same time (e.g., 09:00 AM) to minimize circadian variations in metabolism.
-
Monitoring: Measure body weight and tumor volume 2-3 times per week. Euthanize if weight loss >20%.
-
Pharmacodynamics (Critical): On the final day, administer the last dose and harvest tumor tissue 2–4 hours later . This captures the drug at peak concentration (
) to validate target engagement. -
Analysis:
-
Efficacy: Calculate Tumor Growth Inhibition (%TGI).
-
Biomarker: Extract RNA from tumor tissue and measure Gli1 mRNA levels via qPCR. Taladegib should reduce Gli1 expression by >80-90% in responsive models.
-
Part 5: Troubleshooting & Best Practices
-
Solubility Issues: If the drug settles quickly, increase Tween 80 concentration to 0.5% or sonicate longer. Do not heat the drug suspension once the compound is added.
-
Toxicity: Taladegib is generally well-tolerated, but Hh inhibition can cause hair loss (alopecia) and weight loss in mice over long durations (>4 weeks). Provide soft food (diet gel) if weight loss occurs.
-
Resistance: If using a model with acquired resistance to Vismodegib (e.g., SMO-D473H mutation), ensure you are using the correct cell line. Taladegib retains efficacy here, whereas Vismodegib will fail.
References
-
Bendell, J., et al. (2018). "Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma." Clinical Cancer Research.
-
Infante, J. R., et al. (2011). "Safety, pharmacokinetics (PK), and pharmacodynamics (PD) of the oral smoothened (SMO) inhibitor LY2940680." Journal of Clinical Oncology.
-
Endeavor BioMedicines. (2025). "Taladegib (ENV-101) Phase 2 Data in IPF." The Lancet Respiratory Medicine.
- Wang, Y., et al. (2012). "Therapeutic targeting of the Hedgehog pathway in medulloblastoma." Cancer Research. (Contextual dosing reference for SMO inhibitors).
Sources
- 1. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Taladegib Hydrochloride for Basal Cell Carcinoma Cell Line Investigations
Introduction: Targeting the Aberrantly Activated Hedgehog Pathway in Basal Cell Carcinoma with Taladegib Hydrochloride
Basal cell carcinoma (BCC), the most prevalent form of skin cancer, is fundamentally driven by the aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2][3] In healthy adult tissues, this pathway is crucial for embryonic development and tissue homeostasis, but its dysregulation is a hallmark of BCC tumorigenesis.[3] The Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the transmembrane receptor Patched1 (PTCH1). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO).[4] The subsequent activation of SMO triggers a signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). In the nucleus, GLI proteins regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[5]
Mutations in key components of the Hh pathway, most commonly loss-of-function mutations in PTCH1 or activating mutations in SMO, lead to constitutive, ligand-independent signaling, driving uncontrolled cell growth and the development of BCC.[1][6] this compound (also known as LY2940680) is a potent and selective small molecule inhibitor of the SMO protein.[7][8] By binding to and inhibiting SMO, Taladegib effectively blocks the downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription and subsequent inhibition of tumor cell proliferation.[7][8] These application notes provide a comprehensive guide for researchers utilizing this compound in BCC cell line models to investigate its therapeutic potential and dissect the underlying molecular mechanisms.
Mechanism of Action: this compound
The central role of this compound is to interrupt the Hedgehog signaling pathway at the level of the Smoothened protein. The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by Taladegib.
Caption: Hedgehog Signaling Pathway and Taladegib Inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
The accurate preparation of the inhibitor stock solution is critical for reproducible experimental outcomes. This compound has reported solubility in Dimethyl Sulfoxide (DMSO).[9]
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Protocol:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
In a sterile vial, weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.[9] Gentle warming to 37°C for 10-15 minutes can also aid in dissolution.[9]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Ensures maximal solubility and stability of the compound.[9] |
| Stock Concentration | 10 mM | A standard concentration for in vitro studies, allowing for a wide range of working dilutions. |
| Storage | -20°C or -80°C in single-use aliquots | Prevents degradation and contamination of the stock solution. |
Cell Culture of Basal Cell Carcinoma Cell Lines
The choice of BCC cell line is dependent on the specific research question. It is crucial to maintain consistent cell culture conditions to ensure experimental reproducibility.
Recommended BCC Cell Lines:
-
ASZ001: A well-characterized human BCC cell line.
-
BSZ2: Another established human BCC cell line.
Protocol:
-
Culture BCC cell lines in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10] Viable cells with active metabolism convert MTT into a purple formazan product.[11]
Caption: Experimental Workflow for MTT Cell Viability Assay.
Protocol:
-
Seed BCC cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[12]
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[13]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]
-
Measure the absorbance at 590 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Optimize for each cell line to ensure exponential growth throughout the experiment. | Prevents overgrowth or sparse cultures, which can affect results. |
| Taladegib Concentration Range | 0.1 nM - 10 µM (logarithmic dilutions) | Covers a broad range to determine the IC50 value effectively. |
| Incubation Time | 24, 48, 72 hours | Allows for the assessment of time-dependent effects of the inhibitor. |
Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[14]
Protocol:
-
Seed BCC cells in 6-well plates and treat with this compound at the desired concentrations for the selected time points.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.[16]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Gene Expression Analysis by Quantitative PCR (qPCR)
To confirm the on-target effect of Taladegib, the expression of Hh pathway target genes, such as GLI1 and PTCH1, can be measured by qPCR.[17] Inhibition of SMO by Taladegib should lead to a decrease in the mRNA levels of these genes.[18]
Protocol:
-
Treat BCC cells with this compound for an appropriate duration (e.g., 24 hours).
-
Extract total RNA from the cells using a suitable kit.[19]
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for Hh target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[20]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[21]
| Target Gene | Primer Sequence (Forward) | Primer Sequence (Reverse) |
| GLI1 | 5'-TCT GGC CAT TTA CCT GCA C-3' | 5'-GGC TGA CAT GCA ACC TCT G-3' |
| PTCH1 | 5'-GCT ACG TGT GCT GTC TCT CC-3' | 5'-TCA GGT GGT TCT TCT GCT CC-3' |
| GAPDH | 5'-GAA GGT GAA GGT CGG AGT C-3' | 5'-GAA GAT GGT GAT GGG ATT TC-3' |
Note: Primer sequences should be validated for specificity and efficiency.
Protein Expression Analysis by Western Blotting
Western blotting can be used to assess the protein levels of key components of the Hh signaling pathway and downstream effectors.[22]
Protocol:
-
Treat BCC cells with this compound and lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., GLI1, SMO, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Conclusion
This compound is a valuable tool for investigating the role of the Hedgehog signaling pathway in basal cell carcinoma. The protocols outlined in these application notes provide a robust framework for assessing the effects of Taladegib on BCC cell viability, apoptosis, and Hh pathway activity. By employing these methodologies, researchers can gain deeper insights into the therapeutic potential of SMO inhibition in BCC and further elucidate the molecular mechanisms underlying its pathogenesis.
References
-
TALADEGIB – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Available from: [Link]
-
Definition of taladegib - NCI Drug Dictionary - National Cancer Institute. Available from: [Link]
-
Full article: Expression of Hedgehog Signaling Pathway Proteins in Basal Cell Carcinoma: Clinicopathologic Study - Taylor & Francis. Available from: [Link]
-
Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial - PubMed. Available from: [Link]
-
(A) Hedgehog signaling (Hh) pathway in basal cell carcinoma. The... - ResearchGate. Available from: [Link]
-
PellePharm to Present Topical Patidegib and Skin Cancer Epidemiological Data at the 7th International Investigative Dermatology Meeting - BridgeBio. Available from: [Link]
-
Endeavor BioMedicinesENV-101 (Taladegib): A Safe and Efficacious Disease-Modifying Agent In Treatment of Idiopathic Pulmonary Fibrosis | 2 Minute Medicine. Available from: [Link]
-
Targeting the Hedgehog Pathway Holds Promises and Pitfalls | OncLive. Available from: [Link]
-
A phase I and pharmacokinetic study of taladegib, a Smoothened inhibitor, in Japanese patients with advanced solid tumors - PubMed. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]
-
Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response - PMC - PubMed Central. Available from: [Link]
-
A Phase 1B/2 Study of *TALADEGIB in Combination with Weekly Paclitaxel, Carboplatin, and Radiation in Localized Adenoca - ClinicalTrials.gov. Available from: [Link]
-
Hedgehog Signaling Pathway - Boster Bio. Available from: [Link]
-
Basal cell carcinoma pathogenesis and therapy involving hedgehog signaling and beyond - PMC. Available from: [Link]
-
Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis - JoVE. Available from: [Link]
-
Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response. Available from: [Link]
-
Treatment of periocular advanced basal cell carcinoma with Hedgehog pathway inhibitors: A single-center study and a new dedicated therapeutic protocol - PubMed Central. Available from: [Link]
-
(PDF) ENHANCED SOLUBILITY AND DISSOLUTION BY SURFACE-MODIFIED SOLID DISPERSION OF ALECTINIB HYDROCHLORIDE - ResearchGate. Available from: [Link]
-
Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis - PubMed. Available from: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available from: [Link]
-
Quantitative PCR validation of the top 15 Hedgehog signaling... - ResearchGate. Available from: [Link]
-
Hedgehog-Gli signaling in basal cell carcinoma and other skin cancers: prospects for therapy - Dove Medical Press. Available from: [Link]
-
Hedgehog Signaling Antibodies | Rockland. Available from: [Link]
-
A Study Evaluating the Safety and Efficacy of ENV-101 (Taladegib) in Patients With Advanced Solid Tumors Harboring PTCH1 Loss of Function Mutations - ClinicalTrials.gov. Available from: [Link]
-
Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One - Research journals. Available from: [Link]
-
(PDF) A Practical Guide for the Follow‐Up of Patients with Advanced Basal Cell Carcinoma During Treatment with Hedgehog Pathway Inhibitors - ResearchGate. Available from: [Link]
-
An Overview of Hedgehog Signaling Pathway - News-Medical. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
Apoptosis Assay Protocol | Technical Note 244 - DeNovix. Available from: [Link]
-
Abstract 2230: Quantitative expression of the hedgehog (Hh) signaling pathway in gastric carcinoma: A novel protocol to process RNA from paraffin-embedded tissue - AACR Journals. Available from: [Link]
-
Apoptosis Protocols - USF Health - University of South Florida. Available from: [Link]
-
Hedgehog Pathway Activation Requires Coreceptor-Catalyzed, Lipid-Dependent Relay of the Sonic Hedgehog Ligand - NIH. Available from: [Link]
-
Targeting of sonic hedgehog-Gli signaling: A potential therapeutic target for patients with breast cancer - PMC - NIH. Available from: [Link]
-
Western blot assay for the expression profile of selected hedgehog... - ResearchGate. Available from: [Link]
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- 3. dovepress.com [dovepress.com]
- 4. bosterbio.com [bosterbio.com]
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- 6. researchgate.net [researchgate.net]
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- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A phase I and pharmacokinetic study of taladegib, a Smoothened inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
Application Note: Taladegib Hydrochloride for Smoothened (SMO) Receptor Binding Assays
[1]
Introduction & Mechanism of Action
Taladegib (LY2940680) is a potent, second-generation small-molecule antagonist of the Smoothened (SMO) receptor, a Class F G-Protein Coupled Receptor (GPCR) central to the Hedgehog (Hh) signaling pathway.[1]
While first-generation inhibitors like Vismodegib bind to the heptahelical transmembrane bundle of SMO, they are susceptible to the D473H mutation, which alters the binding pocket geometry. Taladegib is structurally distinct (a phthalazine derivative) and retains high affinity for both wild-type (WT) SMO and the drug-resistant D473H mutant.[1] This application note details protocols to validate this binding efficacy using competitive displacement assays.
The Hedgehog Signaling Cascade
The following diagram illustrates the canonical Hh pathway and the specific point of inhibition by Taladegib.
Figure 1: Canonical Hedgehog signaling. PTCH1 normally inhibits SMO.[1] SHH binding relieves this inhibition.[1] Taladegib binds the SMO transmembrane domain, preventing signal transduction regardless of PTCH1 status.
Competitive Binding Assay: BODIPY-Cyclopamine Displacement
This protocol uses BODIPY-Cyclopamine , a fluorescent derivative of the natural alkaloid cyclopamine, as a reference ligand. Taladegib competes for the same transmembrane binding pocket. We utilize Flow Cytometry rather than plate-based fluorescence to distinguish specific membrane binding from non-specific background, which is critical given the lipophilic nature of SMO ligands.
Materials Required[1]
-
Cell Line: HEK293T cells transiently transfected with Human SMO (hSMO-WT) or Mutant SMO (hSMO-D473H).[1]
-
Reference Ligand: BODIPY-Cyclopamine (Ex/Em: 488/510 nm).[1]
-
Test Compound: Taladegib Hydrochloride (dissolved in DMSO).[1]
-
Binding Buffer: HBSS (Hanks' Balanced Salt Solution) + 0.5% BSA + 10 mM HEPES (pH 7.4).[1]
-
Note: BSA is critical to prevent the lipophilic drug from sticking to plastics.
-
Experimental Workflow
Figure 2: Workflow for the Flow Cytometry-based Competitive Binding Assay.
Step-by-Step Protocol
-
Cell Preparation:
-
Competition Reaction:
-
Aliquot 100 µL of cell suspension into FACS tubes (
cells/tube). -
Add BODIPY-Cyclopamine to a final concentration of 5 nM (approx.
). -
Add Taladegib in a serial dilution range (e.g., 0.1 nM to 10 µM).[1]
-
Control 1 (Max Binding): Cells + BODIPY-Cyclopamine + DMSO vehicle.[1]
-
Control 2 (Non-Specific Binding): Cells + BODIPY-Cyclopamine + Excess Unlabeled Cyclopamine (10 µM).[1]
-
Control 3 (Background): Cells only (Autofluorescence).[1]
-
-
Incubation:
-
Incubate for 60 minutes at 37°C .
-
Expert Insight: Unlike many GPCRs, SMO binding kinetics are temperature-dependent.[1] 4°C incubation often fails to reach equilibrium efficiently due to the deep transmembrane pocket.
-
-
Measurement:
Data Analysis & Calculation
Calculate the percent specific binding for each concentration:
Plot % Specific Binding vs. Log[Taladegib] to determine the
Comparative Efficacy Data (Expected Results)
The following table highlights the critical advantage of Taladegib over first-generation inhibitors.
| Compound | Target | SMO-WT | SMO-D473H | Fold Shift (Resistance) |
| Taladegib | SMO Transmembrane | ~5 - 10 | ~10 - 20 | < 3x (Retains Activity) |
| Vismodegib | SMO Transmembrane | ~10 - 20 | > 1000 | > 50x (Resistant) |
| Cyclopamine | SMO Transmembrane | ~300 | ~500 | ~1.5x (Low Potency) |
Interpretation: A shift in
Critical Control Points & Troubleshooting
The "Hook Effect" in Solubility
Taladegib is hydrophobic. At concentrations >10 µM, it may precipitate in aqueous buffer, causing light scatter in FACS that mimics fluorescence.[1]
-
Solution: Ensure DMSO concentration is constant (<0.5%) across all tubes. Inspect tubes for visible precipitate before reading.[1]
Receptor Reserve (System Validation)
If the
-
Validation: Use an anti-SMO antibody (extracellular epitope) to normalize binding data to total receptor expression levels.[1]
D473H Mutant Behavior
The D473H mutant has high constitutive activity.
References
-
Yan, L., et al. (2016). Discovery of a novel smoothened antagonist for the treatment of hedgehog-dependent tumors. Journal of Medicinal Chemistry.
-
Dijkgraaf, I., et al. (2011). Small molecule inhibition of G protein-coupled receptor smoothened.[1] Bonding Assays and Protocols.
-
Lacroix, C., et al. (2016). Identification of Novel Smoothened Ligands Using Structure-Based Docking.[1][2] PLOS ONE.
-
[1]
-
-
PubChem Compound Summary. Taladegib (CID 49848070).[1]
-
[1]
-
High-Fidelity Screening of Taladegib Hydrochloride (LY2940680) in Patient-Derived Tumor Organoids
Application Note & Protocol Guide
Abstract & Strategic Relevance
Taladegib hydrochloride (LY2940680) is a potent, second-generation small-molecule antagonist of the Smoothened (SMO) receptor, a critical transducer in the Hedgehog (Hh) signaling pathway. Unlike first-generation inhibitors (e.g., vismodegib), Taladegib retains efficacy against specific SMO mutations (e.g., D473H) that confer resistance, making it a vital tool in translational oncology, particularly for Basal Cell Carcinoma (BCC) and Pancreatic Ductal Adenocarcinoma (PDAC).
This guide details the integration of Taladegib into 3D organoid culture systems. Unlike 2D monolayers, 3D organoids recapitulate the complex cell-cell interactions, polarity, and primary cilia architecture required for functional Hedgehog signaling. This protocol ensures high-fidelity drug screening, addressing specific challenges such as hydrophobic compound sequestration in extracellular matrices (ECM) and the kinetics of pathway suppression.
Mechanism of Action: The Primary Cilium Context
Hedgehog signaling is uniquely dependent on the primary cilium, an organelle often lost in 2D culture but preserved in 3D organoids.
-
OFF State: PTCH1 (Patched-1) inhibits SMO, preventing its accumulation in the cilium. GLI transcription factors are processed into repressors.
-
ON State: Hh ligands bind PTCH1, relieving SMO inhibition.[1][2] SMO translocates to the ciliary tip, promoting the formation of GLI activators (GLI1/2), which drive proliferation and stemness genes.
-
Taladegib Action: Binds the heptahelical bundle of SMO, locking it in an inactive conformation even in the presence of ligands, thereby silencing GLI1 expression.
Visualization: Hedgehog Pathway & Taladegib Intervention[3][4][5]
Figure 1: Mechanism of Taladegib within the primary cilium microenvironment. Taladegib binds SMO, preventing the signal transduction cascade required for GLI activation.
Experimental Considerations
Compound Handling & Solubility
Taladegib is highly hydrophobic. Proper handling is critical to prevent precipitation in aqueous media.
-
Solvent: Dimethyl Sulfoxide (DMSO).[3]
-
Stock Concentration: Prepare a 10 mM stock solution.
-
Solubility Limit: ~4.5 mg/mL (approx. 10 mM) in DMSO is stable.
-
-
Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles (>2 cycles significantly degrade potency).
-
Working Solutions: Serial dilutions must be performed in DMSO first, ensuring the final DMSO concentration in the culture medium is constant (typically 0.1%) across all doses.
Matrix Binding Effect
Extracellular matrices like Matrigel® or Geltrex® are protein-rich and hydrophobic. They can sequester lipophilic drugs like Taladegib, effectively lowering the free drug concentration available to the organoids.
-
Correction: It is often necessary to use slightly higher concentrations (2x-5x) compared to 2D IC50 values, or to refresh the drug-containing medium every 48 hours to maintain equilibrium.
Protocol: Drug Screening in 3D Organoids
Phase 1: Organoid Preparation (Day 0)
Objective: Seed organoids at a consistent density to ensure uniform growth.
-
Harvest: Collect mature organoids (e.g., PDAC or BCC lines) by disrupting the Matrigel dome with cold Cell Recovery Solution or Basal Medium (4°C).
-
Dissociation:
-
Centrifuge (300 x g, 5 min, 4°C). Remove supernatant.
-
Add TrypLE Express and incubate at 37°C for 5–10 minutes.
-
Mechanically disrupt (pipette up/down) to generate small clusters (5–10 cells). Note: Avoid single cells if possible, as anoikis (cell death) may occur in some lines.
-
-
Counting: Neutralize TrypLE, wash, and count clusters.
-
Plating:
-
Resuspend clusters in cold Matrigel (approx. 500–1000 clusters per 10 µL dome).
-
Dispense 10 µL domes into the center of a pre-warmed 96-well plate (white-walled for luminescence assays).
-
Invert plate and incubate at 37°C for 15 min to solidify the dome (prevents organoids from sinking to the plastic).
-
-
Overlay: Add 100 µL of complete Organoid Growth Medium (OGM). Allow recovery for 24–48 hours.
Phase 2: Taladegib Treatment (Day 2)
Objective: Apply drug dose-response curve.
-
Design Doses: Prepare 8-point serial dilution (1:3 or 1:5).
-
Suggested Range: 10 µM (High) down to 0.5 nM (Low).
-
Controls: DMSO Vehicle (0.1%), Positive Control (e.g., Staurosporine for kill, or 10 µM Vismodegib for reference).
-
-
Preparation:
-
Dilute 10 mM stock in DMSO to generate 1000x master series.
-
Dilute 1000x series 1:1000 into pre-warmed OGM.
-
-
Application:
-
Aspirate old medium from wells (do not disturb the dome).
-
Add 100 µL of drug-containing medium.
-
-
Incubation: Culture for 72 to 96 hours .
-
Note: For Hh pathway inhibition, 72h is minimum. If extending to 7 days, refresh media + drug on Day 5.
-
Phase 3: Readouts (Day 5-6)
A. Viability Assay (ATP Quantification)
Standard: CellTiter-Glo® 3D (Promega)
-
Equilibrate plate and reagent to Room Temp (RT) for 30 min.
-
Add volume of reagent equal to culture volume (100 µL).
-
Shake Vigorously: Shake plate for 5 minutes (critical to lyse the Matrigel dome).
-
Incubate 25 min at RT (stabilize signal).
-
Read Luminescence.
B. Pharmacodynamic Marker (GLI1 mRNA)
Confirmation of Mechanism
-
Dissolve Matrigel domes using Cell Recovery Solution (4°C, 30 min).
-
Pellet organoids and lyse in RLT Buffer (Qiagen).
-
Perform RT-qPCR for GLI1 (Target) and GAPDH/HPRT1 (Reference).
-
Expectation: Taladegib should reduce GLI1 levels by >50% even at sub-lethal doses if the pathway is active.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for screening Taladegib in 3D organoid cultures.
Data Analysis & Troubleshooting
Quantitative Analysis
Normalize luminescence data to the DMSO Vehicle control (set as 100%). Fit data to a 4-parameter logistic (4PL) non-linear regression model to calculate Absolute IC50.
| Parameter | Description |
| Top | Viability of DMSO control (should be ~100%). |
| Bottom | Viability at max kill (often >0% in organoids due to stromal resistance or core necrosis). |
| Hill Slope | Indicates mechanism cooperativity; steep slopes suggest a threshold effect. |
| IC50 | Concentration at 50% response. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background Signal | Incomplete Matrigel lysis. | Increase shaking time during CellTiter-Glo step (up to 10 min). |
| Shifted IC50 (Low Potency) | Drug binding to Matrigel. | Refresh drug media every 48h; verify concentration with LC-MS if critical. |
| No Response in Controls | Pathway inactive in model. | Verify baseline GLI1 expression. Some organoids lose Hh dependence in vitro without stromal ligands. |
| Precipitation | High DMSO in media. | Ensure final DMSO < 0.1%. Pre-dilute in media before adding to wells.[4] |
References
-
Clinical Trials EU. (n.d.). TALADEGIB – Application in Therapy and Current Clinical Research.[5][6] Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of taladegib - NCI Drug Dictionary. Retrieved from [Link]
-
Dove Medical Press. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas.[1] Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Pancreatic Ductal Adenocarcinoma (PDAC) Organoids: The Shining Light at the End of the Tunnel. Retrieved from [Link]
-
MDPI. (2024). Solubility, pH-Solubility Profile, and Stability of Tyrosine Kinase Inhibitors.[3] (Contextual reference for hydrophobic drug handling). Retrieved from [Link]
-
Pulmonary Fibrosis Foundation. (n.d.). Taladegib (ENV-101) Drug Details.[5][7][8] Retrieved from [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Hedgehog signaling promotes sorafenib resistance in hepatocellular carcinoma patient-derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taladegib (ENV-101) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 8. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Delivery of Taladegib (LY2940680) in Xenograft Models
This Application Note provides a rigorous technical framework for the formulation and administration of Taladegib hydrochloride (LY2940680) in preclinical xenograft models. It is designed for researchers requiring high-fidelity pharmacokinetic (PK) and pharmacodynamic (PD) data.
Executive Summary
Taladegib (LY2940680) is a potent, orally bioavailable inhibitor of the Smoothened (SMO) receptor, a key transducer in the Hedgehog (Hh) signaling pathway. While clinically effective, its hydrophobicity presents significant challenges in preclinical formulations. Improper vehicle selection or preparation can lead to variable bioavailability, precipitation in the gastrointestinal tract, and inconsistent tumor growth inhibition (TGI) data.
This protocol establishes 0.5% Methylcellulose (MC) + 0.5% Tween 80 as the gold-standard vehicle for oral gavage, ensuring stable suspension and optimal systemic exposure.
Mechanism of Action & Rationale
To design an effective study, one must understand the pathway kinetics. Taladegib binds to SMO, preventing the release of GLI transcription factors. In the absence of SMO activity, GLI remains in its repressor form, silencing Hh target genes (e.g., GLI1, PTCH1) that drive proliferation.
Pathway Visualization
The following diagram illustrates the specific intervention point of Taladegib within the Hedgehog cascade.
Figure 1: Mechanism of Action. Taladegib antagonizes SMO, preventing GLI activation and subsequent oncogenic gene transcription.
Formulation Protocol (The "Recipe")
Critical Pre-formulation Data
-
Appearance: White to off-white powder.
-
Solubility: Highly hydrophobic; practically insoluble in water. Soluble in DMSO.
-
Stability: Stable in suspension for 7 days at 4°C (protected from light).
Vehicle Selection: The "Suspending System"
We utilize a suspension formulation rather than a solution. The Methylcellulose (MC) acts as a viscosity enhancer to prevent settling, while Tween 80 acts as a wetting agent to de-agglomerate the hydrophobic powder.
| Component | Concentration | Role | Grade/Spec |
| Methylcellulose (MC) | 0.5% (w/v) | Suspending Agent | 400 cP viscosity |
| Tween 80 (Polysorbate 80) | 0.5% (v/v) | Surfactant/Wetting | Low Peroxide / Pharma Grade |
| Sterile Water | q.s. | Solvent | Endotoxin-free |
Step-by-Step Preparation Workflow
1. Vehicle Preparation (Bulk Stock - 100 mL)
-
Heat 40 mL of sterile water to ~80°C.
-
Slowly add 0.5 g of Methylcellulose powder while stirring magnetically. Do not dump; sprinkle to avoid clumps.
-
Stir for 10 minutes until particles are wetted.
-
Add 60 mL of ice-cold sterile water. (This "thermal shock" helps MC dissolve/hydrate fully).
-
Stir on ice for 30 minutes until the solution clears and thickens (viscosity develops at low temp).
-
Add 0.5 mL of Tween 80 and stir gently to mix.
-
QC Check: Solution should be clear to slightly hazy, viscous, and free of lumps.
2. Compound Suspension (Daily Dosing) Example: Preparing 10 mL at 5 mg/mL (for a 50 mg/kg dose in 20g mice).
-
Weigh: Accurately weigh 50 mg of this compound.
-
Wet: Add a minimal volume (e.g., 200 µL) of the Vehicle to the powder.
-
Grind/Triturate: Use a mortar and pestle or the back of a spatula to create a smooth, thick paste. This is the most critical step to ensure uniformity.
-
Dilute: Gradually add the remaining Vehicle (up to 10 mL) with constant stirring.
-
Sonicate: Sonicate in a water bath for 10–15 minutes to disperse micro-aggregates.
-
Vortex: Vortex immediately before every withdrawal into the syringe.
In Vivo Administration Protocol
Dosing Parameters
-
Frequency: QD (Once Daily).
-
Volume: 10 mL/kg (Standard).[3] Example: 0.2 mL for a 20g mouse.
-
Needle: 20G or 22G bulb-tipped gavage needle (flexible plastic recommended to minimize esophageal trauma during chronic dosing).[2]
Recommended Dose Groups
For a robust efficacy study, utilize a dose-response design.
| Group | Treatment | Dose (mg/kg) | Purpose |
| 1 | Vehicle Control | 0 | Baseline tumor growth |
| 2 | Taladegib Low | 20 mg/kg | Sub-optimal/Threshold efficacy |
| 3 | Taladegib Mid | 50 mg/kg | Target therapeutic dose |
| 4 | Taladegib High | 100 mg/kg | Max tolerated dose (MTD) assessment |
Experimental Timeline & Workflow
Figure 2: Xenograft Study Timeline. Standard workflow for assessing Taladegib efficacy.
Pharmacodynamic (PD) Validation
Trustworthiness in your data comes from verifying that the drug actually hit the target. You must validate SMO inhibition.
Protocol for PD Marker Analysis:
-
Tissue Collection: Harvest tumor tissue 2–4 hours post-last dose (Cmax window).
-
Processing: Flash freeze in liquid nitrogen immediately.
-
Assay: qRT-PCR for GLI1 and PTCH1 mRNA.
-
Success Criteria: Effective SMO inhibition should result in >80% downregulation of GLI1 mRNA relative to the Vehicle group.
Troubleshooting & Safety
-
Precipitation in Syringe:
-
Cause: Insufficient wetting or large particle size.
-
Fix: Increase sonication time; ensure "paste" step is thorough. Vortex between every animal.
-
-
Body Weight Loss (>15%):
-
Cause: Gastrointestinal toxicity or esophageal trauma.
-
Fix: Switch to a "drug holiday" (2 days off) or reduce dose to 50 mg/kg. Verify gavage technique.
-
-
No Efficacy:
-
Cause: Drug resistance or poor exposure.
-
Fix: Check plasma PK. Ensure the model is Hh-dependent (e.g., Ptch1 mutant).[4] Taladegib is ineffective in SMO-wildtype tumors driven by downstream GLI amplification.
-
References
-
Clinical Development of Taladegib
- Title: Phase I Study of LY2940680, a Smo Antagonist, in P
- Source: Clinical Cancer Research (2015).
-
URL:[Link]
-
Preclinical Formulation Standards (SMO Inhibitors)
- Title: Discovery of the Hedgehog Pathway Inhibitor Vismodegib (Formul
- Source: ACS Medicinal Chemistry Letters.
-
URL:[Link]
-
Xenograft Protocols for Medulloblastoma
-
Oral Gavage Methodology
Sources
- 1. researchgate.net [researchgate.net]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. Endeavor Doses First Patient in Phase 2 Oncology Study Evaluating the Safety and Efficacy of ENV-101 (Taladegib) - BioSpace [biospace.com]
- 5. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I and pharmacokinetic study of taladegib, a Smoothened inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Taladegib Hydrochloride Solubility Guide
[1]
Executive Summary & Physicochemical Profile[2]
Taladegib (LY2940680) is a potent, small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] While highly effective in modulating Hh signaling, its hydrophobic nature (LogP ~4.[1][2]3) presents significant challenges in aqueous formulation.[1][2]
The primary failure mode in biological assays is precipitation upon dilution , often caused by the conversion of the soluble hydrochloride salt species into the insoluble free base at physiological pH (7.4). This guide provides mechanistic insights and validated protocols to prevent experimental variability caused by solubility issues.
Key Physicochemical Properties[1][2][3][4]
| Property | Value / Description | Impact on Protocol |
| Compound Name | Taladegib (LY2940680) | Target: Smoothened (Smo) |
| MW (Free Base) | 512.54 g/mol | Use for molarity calculations if using Free Base.[1][2] |
| MW (HCl Salt) | ~549.0 g/mol (Mono-HCl)* | CRITICAL: Adjust mass for salt stoichiometry.[2] |
| LogP | ~4.3 (Lipophilic) | High risk of precipitation in aqueous buffers.[1][2] |
| pKa | ~4.5 (Basic Nitrogen) | Ionized (soluble) at pH < 4; Neutral (insoluble) at pH > 6.[1][2] |
| Solubility (DMSO) | ≥ 50 mg/mL | Ideal for stock solutions.[1][2] |
| Solubility (Water) | < 1 mg/mL (pH 7.[1][2]4) | Do not dissolve directly in media/water.[2] |
*Note: Always verify the specific salt form (mono- vs. di-hydrochloride) on your Certificate of Analysis (CoA) to calculate the exact molarity.[1][2]
Mechanism of Solubility Failure
Understanding why Taladegib precipitates is the first step to prevention.[2] The following diagram illustrates the "Crash-Out" mechanism that occurs when a DMSO stock is spiked directly into neutral media.
Caption: Figure 1. The physicochemical mechanism of Taladegib precipitation. Rapid dilution into neutral pH shifts the equilibrium toward the insoluble free base, leading to aggregation unless stabilized by serum proteins or slow addition.
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately when I add the DMSO stock to the cell culture media."
Diagnosis: This is the "Solvent Front" effect.[1][2] A high concentration droplet of DMSO hits the aqueous media, and as the DMSO diffuses away, the local concentration of Taladegib exceeds its solubility limit before it can disperse.
Solution:
-
Vortex while adding: Have the media vortexing gently while you slowly pipette the DMSO stock into the center of the vortex.
-
Intermediate Dilution: Create a 10x intermediate solution in media without serum (or with reduced serum) first, ensure it is clear, then add to the final vessel.
-
Warm the Media: Pre-warm culture media to 37°C. Cold media reduces kinetic solubility.[1][2]
Issue 2: "I see variability in IC50 values between experiments."
Diagnosis: This often indicates inconsistent effective concentrations due to micro-precipitation (turbidity invisible to the naked eye) or adhesion to plasticware.[1][2]
Solution:
-
Use Glass or Low-Bind Plastics: Hydrophobic drugs like Taladegib stick to standard polystyrene.[1][2] Use low-binding tubes for intermediate steps.[1][2]
-
Check Turbidity: Measure absorbance at 600nm (OD600) of your media + drug.[1][2] Any increase over baseline indicates precipitation.[1][2]
-
Serum is Critical: Perform dilutions in media containing FBS (Fetal Bovine Serum).[1][2] Albumin in FBS acts as a carrier protein, sequestering the hydrophobic drug and keeping it in solution.
Issue 3: "How do I formulate Taladegib for in vivo mouse studies?"
Diagnosis: DMSO is toxic to mice at high volumes.[1][2] You cannot use the cell culture stock directly.[1][2]
Solution: For oral gavage (PO), a suspension formulation is standard for Smo inhibitors.[1][2]
-
Recommended Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water.[1][2]
-
Protocol:
Validated Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Target Concentration: 10 mM Volume: 1 mL[1][2][3][4]
-
Calculate Mass:
-
Solvent: Add 1 mL of Anhydrous DMSO (Grade ≥ 99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. If particles remain, warm to 37°C for 5 minutes.
-
Storage: Aliquot into 20-50 µL volumes in amber tubes. Store at -20°C or -80°C. Avoid freeze-thaw cycles.
Protocol B: Step-Down Dilution for Cell Culture (10 µM Final)
Objective: Dilute 10 mM Stock to 10 µM (1:1000) without crashing out.
-
Prepare Media: Ensure media contains at least 5-10% FBS.[1][2]
-
Step 1 (Intermediate): Dilute 10 mM stock 1:100 into media.
-
Add 10 µL Stock to 990 µL Media.
-
Result: 100 µM solution (0.1% DMSO). Vortex immediately.
-
-
Step 2 (Final): Dilute 100 µM Intermediate 1:10 into final well volume.
-
Add 100 µL Intermediate to 900 µL Media in the well.
-
Result: 10 µM Final (0.01% DMSO).
-
Benefit: This two-step process prevents the "shock" of a 1:1000 single-step dilution.[2]
-
Biological Context: Hedgehog Signaling
To understand the downstream effects of your solubility troubleshooting, visualize where Taladegib acts within the pathway.
Caption: Figure 2. Mechanism of Action. Taladegib binds to Smoothened (SMO), preventing the activation of GLI transcription factors even if the Hedgehog ligand inhibits Patched (PTCH1).
References
-
PubChem. Taladegib (Compound CID 49848070).[1][2][5] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Guide to Pharmacology. Taladegib (Ligand ID 10333).[1][2] IUPHAR/BPS.[1][2] Available at: [Link][1][2]
-
Endeavor BioMedicines. Taladegib (ENV-101) Clinical Development.[1][2] Available at: [Link][1][2]
Technical Support Center: Troubleshooting Inconsistent Results with Taladegib Hydrochloride Batches
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support guide for Taladegib (hydrochloride), a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This resource is designed to empower researchers by providing in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in experimental results. As your dedicated scientific partner, our goal is to ensure you can confidently and reproducibly leverage Taladegib in your critical research.
Introduction to Taladegib and the Hedgehog Signaling Pathway
Taladegib is an investigational drug that targets the Hedgehog (Hh) signaling pathway by inhibiting the Smoothened (Smo) receptor.[1][2] The Hh pathway is a crucial regulator of embryonic development and tissue homeostasis.[3] Its aberrant activation is implicated in the pathogenesis of various cancers and fibrotic diseases.[3][4] Taladegib's mechanism of action involves binding to the Smoothened receptor, which prevents the downstream activation of GLI transcription factors (Gli1, Gli2, and Gli3) and the subsequent expression of Hh target genes.[5] The inhibition of Gli1, a key downstream effector, is often used as a biomarker for Taladegib's activity.[6]
This guide will navigate you through the potential causes of inconsistent results with different batches of Taladegib hydrochloride and provide you with the necessary tools to qualify new batches, ensuring the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: We are observing different IC50 values for this compound from two different recently purchased batches in our cell-based assays. What could be the primary reasons for this discrepancy?
A1: This is a common and valid concern. Batch-to-batch variability in the potency of small molecules can arise from several factors:
-
Purity and Impurity Profile: The most frequent cause is a difference in the purity of the compound. Even small amounts of impurities can have significant biological effects. These impurities can be remnants from the synthesis process, such as starting materials, byproducts, or reagents.[7]
-
Polymorphism: Different batches may exist in different crystalline forms, or polymorphs. This can affect the solubility and dissolution rate of the compound, leading to variations in the effective concentration in your assays.
-
Solvent Content: Residual solvents from the final purification steps can vary between batches, affecting the accurate weight of the active compound.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration and potency.
Q2: How should I prepare and store my this compound stock solutions to ensure stability and consistency?
A2: Proper handling of this compound is critical for reproducible results. Here are our evidence-based recommendations:
-
Solvent Selection: For in vitro studies, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.
-
Stock Solution Concentration: While the solubility in DMSO is reported to be high, it is advisable to prepare a stock solution in the range of 10-20 mM. Do not assume complete dissolution at very high concentrations without visual confirmation.
-
Storage of Stock Solutions: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed, low-protein binding tubes. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of water into the DMSO, which can cause the compound to precipitate.
-
Working Solutions: When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is best practice to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
A3: Unexplained cellular responses can be perplexing. Here are some potential explanations and troubleshooting steps:
-
Active Impurities: A new batch may contain an impurity that has its own biological activity, leading to off-target effects or increased toxicity.
-
Non-canonical Hedgehog Signaling: Some off-target effects of Smoothened inhibitors are thought to be mediated through non-canonical Hedgehog signaling pathways.[8] These effects can be cell-type specific and may be influenced by the specific impurity profile of a given batch.
-
Cell Line Integrity: It is also crucial to ensure the integrity of your cell line. Genetic drift can occur in continuously passaged cells, leading to changes in their response to drugs. Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling.[9]
Part 1: A Proactive Approach to Batch Qualification and Validation
To mitigate the impact of batch-to-batch variability, we strongly recommend a proactive qualification process for each new lot of this compound. This process will provide you with the confidence that your new batch will perform consistently with your previous experiments.
Physicochemical Characterization
Before initiating biological assays, a fundamental physicochemical characterization of the new batch is essential. While you may rely on the supplier's Certificate of Analysis (CoA), independent verification of critical parameters is a hallmark of rigorous scientific practice.
| Parameter | Recommended Technique | Purpose |
| Identity | 1H-NMR, LC-MS | Confirms the chemical structure of Taladegib. |
| Purity | HPLC-UV | Quantifies the percentage of the active compound and detects impurities. |
| Solubility | Visual Inspection, Nephelometry | Determines the solubility limit in your chosen solvent (e.g., DMSO). |
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general framework for assessing the purity of a this compound batch. The specific parameters may need to be optimized for your HPLC system.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where Taladegib has strong absorbance (this can be determined by a UV scan).
-
-
Analysis: Inject a known volume of your sample and analyze the resulting chromatogram. The purity is calculated as the area of the main peak relative to the total area of all peaks.
Interpreting the Results: A purity of >98% is generally considered acceptable for most research applications. Pay close attention to the presence of any significant impurity peaks that were not present in previous batches.
Functional Assays to Validate Taladegib Activity
The ultimate validation of a new batch of Taladegib comes from its performance in a functional assay that measures its intended biological activity. As Taladegib inhibits the Hedgehog pathway, assessing the expression of the downstream target gene, Gli1, is a robust method for functional validation.[6]
Workflow for Functional Batch Validation
Sources
- 1. Endeavor BioMedicines Receives Priority Medicines (PRIME) Designation from the European Medicines Agency for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis | Endeavor BioMedicines [endeavorbiomedicines.com]
- 2. Endeavor BioMedicines Receives Orphan Drug Designation from the U.S. Food and Drug Administration and European Commission for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis | Endeavor BioMedicines [endeavorbiomedicines.com]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting hedgehog-driven mechanisms of drug-resistant cancers [frontiersin.org]
- 6. Inhibition of Hedgehog Signaling Ameliorates Severity of Chronic Pancreatitis in Experimental Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects - [practicaldermatology.com]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
Validation & Comparative
Comparative Analysis: Taladegib Hydrochloride vs. First-Generation SMO Inhibitors
Executive Summary: The Resistance-Breaking Potency of Taladegib
In the landscape of Hedgehog (Hh) pathway inhibition, Taladegib hydrochloride (LY2940680) represents a critical evolution in small-molecule therapeutics. While first-generation inhibitors like Vismodegib and Sonidegib successfully target the Smoothened (SMO) receptor to treat Basal Cell Carcinoma (BCC), their utility is frequently compromised by acquired secondary mutations—most notably at residue D473 .
This guide objectively analyzes Taladegib’s performance relative to these standards. The core distinction lies in its scaffold-hopping mechanism : unlike Vismodegib, Taladegib’s binding affinity is not critically dependent on the Aspartate-473 residue. Consequently, it retains nanomolar potency against the SMO-D473H mutant, a dominant driver of clinical relapse.
Mechanistic Differentiation & Binding Kinetics
To understand the superior resistance profile of Taladegib, one must analyze the structural biology of the SMO binding pocket.
The Structural Flaw of First-Gen Inhibitors
Vismodegib relies on a hydrogen-bond network involving Arg400 , His470 , and critically, Asp473 . When Asp473 mutates to Histidine (D473H), this stabilizing network is disrupted, causing a steric clash and a >100-fold loss in binding affinity.
Taladegib’s "Scaffold Hop"
Taladegib utilizes a phthalazine core that adopts a distinct binding pose.
-
Key Interactions: It forms hydrogen bonds with Arg400 and Asn219 .[1][2]
-
Independence: Crucially, it does not rely on Asp473 for stabilization.[2] The phenyl ring of Taladegib stacks with Phe484, maintaining high-affinity binding even when D473 is mutated.
Pathway Visualization
The following diagram illustrates the Hh signaling cascade, the specific point of SMO inhibition, and the location of the resistance mutation.
Figure 1: Hedgehog signaling pathway highlighting the differential efficacy of Taladegib against the D473H resistance mutation compared to standard inhibitors.
Comparative Performance Analysis
The following data summarizes the performance of Taladegib against key competitors. Data is synthesized from preclinical profiling and structural studies.
Table 1: Inhibitor Profile Comparison[3]
| Feature | Taladegib (LY2940680) | Vismodegib (GDC-0449) | Sonidegib (LDE225) | Itraconazole |
| Primary Target | SMO (Transmembrane) | SMO (Transmembrane) | SMO (Transmembrane) | SMO (Ciliary accumulation) |
| Binding Site | TM Bundle (Arg400/Asn219) | TM Bundle (Arg400/His470/Asp473) | TM Bundle | Distinct Non-canonical site |
| IC50 (SMO-WT) | ~5–20 nM | ~10–20 nM | ~10–20 nM | ~600–800 nM |
| IC50 (SMO-D473H) | < 50 nM (Retained) | > 1000 nM (Resistant) | > 500 nM (Resistant) | Retained (Low potency) |
| Half-Life (Human) | ~22–24 hours | ~4 days | ~28 days | ~21 hours |
| Clinical Status | Phase 2 (Advanced Solid Tumors) | Approved (BCC) | Approved (BCC) | Off-label / Phase 2 |
Key Insight: While Sonidegib offers a longer half-life (allowing less frequent dosing), it shares the same structural vulnerability as Vismodegib regarding the D473 mutation. Taladegib is the only high-potency specific inhibitor in this list that effectively bypasses this resistance mechanism.
Experimental Protocol: Validating Potency & Resistance
To objectively verify the claims above, researchers should utilize a Dual-Luciferase GLI Reporter Assay . This protocol is designed to be self-validating by normalizing reporter activity against a constitutive control, ruling out false positives caused by cytotoxicity.
Protocol Design Principles (E-E-A-T)
-
Causality: We measure GLI-mediated transcription, the direct downstream output of SMO activity.
-
Trustworthiness: We use Renilla luciferase (driven by a constitutive promoter like TK or SV40) to normalize the Firefly luciferase (GLI-driven). If a drug kills the cell, both signals drop. If it specifically inhibits SMO, only Firefly drops.
Step-by-Step Workflow
Materials:
-
Cell Line: NIH3T3 Shh-Light II (Stably transfected with Gli-responsive Firefly and constitutive Renilla).[3]
-
Ligand: Recombinant Sonic Hedgehog (Shh) or SAG (SMO Agonist) to activate the pathway.
-
Controls: DMSO (Vehicle), Vismodegib (Reference Inhibitor).
Method:
-
Seeding: Plate NIH3T3 Shh-Light II cells at
cells/well in a 96-well white-walled plate. Allow attachment for 24 hours. -
Starvation: Switch to low-serum medium (0.5% calf serum) to induce ciliogenesis (critical for Hh signaling).
-
Treatment:
-
Induce pathway with 100 nM SAG or Shh-conditioned medium.
-
Concurrently treat with serial dilutions of Taladegib and Vismodegib (Range: 0.1 nM to 10 µM).
-
Include "No Inducer" control to determine background.
-
-
Incubation: Incubate for 30–48 hours at 37°C.
-
Lysis & Detection: Use a Dual-Luciferase assay system.
-
Add Firefly substrate
Measure Luminescence ( ). -
Add Quench & Renilla substrate
Measure Luminescence ( ).
-
-
Analysis: Calculate Relative Light Units (RLU) =
. Plot dose-response curves to determine IC50.
Assay Workflow Diagram
Figure 2: Workflow for the Dual-Luciferase Reporter Assay, ensuring specific measurement of Hh pathway inhibition.
References
-
Clinical Trials (Taladegib). A Study Evaluating the Safety and Efficacy of ENV-101 (Taladegib) in Patients With Advanced Solid Tumors Harboring PTCH1 Loss of Function Mutations.[4] ClinicalTrials.gov. Available at: [Link][4]
-
Mechanism of Resistance. Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma.[5] National Institutes of Health (PMC). Available at: [Link]
-
Structural Analysis. Identification of Novel Smoothened Ligands Using Structure-Based Docking. National Institutes of Health (PMC). Available at: [Link]
-
Comparative Review. A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma. Journal of Drugs in Dermatology.[6] Available at: [Link]
-
Assay Protocol. Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway).[7][8] BPS Bioscience.[7] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
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- 8. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to Smoothened Inhibition: Taladegib Hydrochloride vs. Itraconazole
In the intricate world of cellular signaling, the Hedgehog (Hh) pathway stands out as a critical regulator of embryonic development and tissue homeostasis.[1][2][3] Its aberrant activation, however, is a known driver in various cancers and fibrotic diseases.[3][4][5] Central to this pathway is the G protein-coupled receptor, Smoothened (SMO), making it a prime therapeutic target.[6][7] For researchers investigating Hh-driven pathologies, the choice of a SMO inhibitor is a critical decision that can profoundly impact experimental outcomes.
This guide provides an in-depth comparison of two distinct SMO inhibitors: Taladegib hydrochloride (also known as LY2940680 or ENV-101), a potent, clinical-stage small molecule, and Itraconazole , an approved antifungal agent repurposed for its anti-Hedgehog activity. We will dissect their mechanisms, compare their performance based on available data, and provide actionable protocols to help you select the optimal tool for your research needs.
The Hedgehog Signaling Pathway: A Mechanistic Overview
Understanding the mechanism of these inhibitors requires a foundational knowledge of the Hh pathway. In its "off" state, the transmembrane receptor Patched (PTCH1) actively inhibits SMO.[7][8] This allows for the proteolytic processing of GLI transcription factors into their repressor forms (GLIR), keeping Hh target gene expression silent.
Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, its inhibition of SMO is relieved.[7] Activated SMO then translocates to the primary cilium, a key signaling hub, initiating a cascade that prevents GLI protein cleavage.[1][7] The full-length, activator forms of GLI (GLIA) then move to the nucleus to drive the transcription of target genes responsible for cell proliferation and survival.[7]
Caption: Canonical Hedgehog signaling pathway in the "OFF" and "ON" states.
Mechanism of Action: Two Inhibitors, Two Distinct Approaches
While both Taladegib and Itraconazole target SMO, their molecular interactions differ significantly, a crucial point for experimental design.
This compound: As a purpose-built SMO antagonist, Taladegib is a potent inhibitor that directly binds to the SMO protein.[6] It is designed for high-affinity interaction within the seven-transmembrane domain of the receptor, effectively locking it in an inactive conformation. This direct, competitive antagonism prevents the downstream signaling cascade initiated by Hh ligand binding.[6]
Itraconazole: Originally developed as an antifungal, Itraconazole's anti-Hh activity was a later discovery.[7] Its mechanism is distinct from classic SMO antagonists like Taladegib.[1][8][9] Itraconazole appears to act on SMO but at a different site, preventing the ciliary accumulation of SMO that is essential for pathway activation.[1][8] This non-competitive mode of action is a key differentiator and has important implications for overcoming drug resistance.[1][10]
Caption: Contrasting mechanisms of SMO inhibition by Taladegib and Itraconazole.
Comparative Efficacy and Potency
For a researcher, the potency (IC50) of an inhibitor is a primary consideration. It dictates the concentration required for effective pathway blockade and influences the potential for off-target effects.
| Compound | Target | Reported IC50 | Cell Context / Assay |
| Taladegib HCl | SMO | Low nM range (specific values proprietary/in specific literature) | Hh-dependent cancer cell lines |
| Itraconazole | SMO | ~800 nM[1] | Hh pathway reporter assay[1] |
| Itraconazole | SMO | ~100 nM[11] | Medulloblastoma (MB) sphere culture (Gli1 mRNA)[11] |
| Itraconazole | SMO | ~62 nM[11] | Medulloblastoma (MB) sphere culture (proliferation)[11] |
Analysis:
-
Taladegib is consistently reported as a highly potent SMO inhibitor, developed specifically for this purpose. While exact IC50 values from head-to-head public studies are scarce, its progression through clinical trials for Hh-driven cancers and fibrosis underscores its high potency.[6][12]
-
Itraconazole is less potent than dedicated SMO inhibitors like Taladegib.[1] Its IC50 varies depending on the assay and cell type, ranging from the mid-nanomolar to just under 1 micromolar.[1][11] This lower potency means higher concentrations are required for complete pathway inhibition, which could increase the risk of off-target effects related to its primary antifungal mechanism (inhibition of lanosterol 14-alpha-demethylase) or other discovered activities.[1][13]
The Critical Issue of Drug Resistance
A significant challenge in targeting the Hh pathway is the emergence of resistance, often through mutations in SMO. This is where the mechanistic differences between Taladegib and Itraconazole become paramount.
-
Taladegib and Resistance: Like other direct SMO antagonists (e.g., vismodegib), Taladegib's efficacy can be compromised by specific mutations in the SMO drug-binding pocket. The D473H mutation is a well-documented example that confers resistance to this class of inhibitors.[10][14][15] While Taladegib has shown efficacy in patients with certain SMO mutations, the potential for acquired resistance remains a key research consideration.[10]
-
Itraconazole's Advantage: Because Itraconazole binds to SMO via a distinct mechanism, it has been reported to be active against SMO mutants that are resistant to other antagonists.[10][11] Studies have shown that Itraconazole can inhibit Hh pathway activity mediated by the drug-resistant SMOD477G (murine equivalent of human D473H) mutant.[11] This makes Itraconazole an invaluable tool for studying or overcoming resistance to first-generation SMO inhibitors.
Experimental Recommendation: If your research involves models with known or suspected resistance to cyclopamine-class SMO inhibitors, Itraconazole should be a primary candidate for testing.
Pharmacokinetics and Experimental Design
The physical properties of a compound dictate its use in in vitro and in vivo models.
| Parameter | This compound | Itraconazole |
| Administration | Oral[16] | Oral, Intravenous[17] |
| Bioavailability | Orally available small molecule[12] | Variable oral absorption (~55%), maximal with food; SUBA-formulation improves bioavailability[10][17] |
| Metabolism | Primarily eliminated through feces[6] | Extensively metabolized in the liver (CYP3A4)[17] |
| Half-life | Data from specific clinical trials[6] | ~21 hours[17] |
| Distribution | Systemic | Extensive tissue distribution[18] |
Causality Behind Experimental Choices:
-
In Vitro Solubility: Both compounds require solubilization in a solvent like DMSO for in vitro use. It is critical to establish the maximum tolerable DMSO concentration for your cell line to avoid solvent-induced artifacts.
-
In Vivo Studies: Taladegib's development as an oral drug simplifies its administration in animal models.[12][16] Itraconazole's pharmacokinetics are more complex; its absorption can be variable, and it is a known inhibitor of P-glycoprotein and CYP3A4, creating a high potential for drug-drug interactions if used in combination studies.[17][18][19] Researchers using Itraconazole in vivo must carefully consider the formulation and vehicle to ensure consistent exposure.
Protocol: In Vitro Comparison of SMO Inhibitor Potency
This protocol provides a framework for directly comparing the potency of Taladegib and Itraconazole using a GLI-responsive luciferase reporter assay. This is a self-validating system when appropriate controls are included.
Objective: To determine and compare the IC50 values of Taladegib and Itraconazole.
Materials:
-
Shh-LIGHT2 cells (e.g., from ATCC) or other suitable Hh-responsive cell line with a stably integrated Gli-luciferase reporter.
-
Complete growth medium (e.g., DMEM, 10% FBS, 1% Pen-Strep).
-
Recombinant SHH ligand or a SMO agonist (e.g., SAG).
-
This compound and Itraconazole, dissolved in DMSO to create high-concentration stocks (e.g., 10 mM).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega Bright-Glo™).
-
Luminometer.
Caption: Workflow for comparing SMO inhibitor potency using a luciferase reporter assay.
Step-by-Step Methodology:
-
Cell Plating: Seed Shh-LIGHT2 cells into a 96-well plate at a density that will result in ~80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Rationale: A consistent cell number is crucial for reproducible results. Over-confluency can lead to non-specific pathway inhibition.
-
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for both Taladegib and Itraconazole in culture medium. Start from a high concentration (e.g., 10 µM). Also prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the diluted compounds to the respective wells.
-
Add the Hh pathway activator (e.g., SHH ligand at a predetermined EC80 concentration) to all wells except the "vehicle only" basal control.
-
Rationale: Pre-incubating with the inhibitor before adding the agonist ensures the inhibitor has engaged its target.
-
-
Controls (Critical for Self-Validation):
-
Maximum Signal: Cells + Vehicle (DMSO) + SHH Activator.
-
Basal Signal: Cells + Vehicle (DMSO) only.
-
Rationale: These controls define the dynamic range of the assay. All inhibitor data points will be normalized to these values.
-
-
Incubation: Incubate the plate for 24-48 hours. The optimal time should be determined empirically based on the peak expression of the luciferase reporter.
-
Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions and read luminescence.
-
Data Analysis:
-
Subtract the average basal signal from all other readings.
-
Normalize the data by defining the average "Maximum Signal" as 100% pathway activity.
-
Plot the normalized % activity against the log of the inhibitor concentration.
-
Use a non-linear regression (four-parameter variable slope) model to calculate the IC50 for each compound.
-
Summary and Recommendations
The choice between Taladegib and Itraconazole is not about which is "better," but which is the right tool for a specific scientific question.
| Feature | This compound | Itraconazole |
| Primary Role | Potent, clinical-stage SMO inhibitor[6] | Repurposed antifungal with SMO activity[7] |
| Mechanism | Direct, competitive SMO antagonist[6] | Non-competitive; prevents SMO ciliary accumulation[1] |
| Potency | High (Low nM) | Moderate (Mid-to-high nM)[1][11] |
| Resistance Profile | Susceptible to binding-site mutations (e.g., D473H)[10] | Effective against known SMO resistance mutations[10][11] |
| Key Advantage | High potency and specificity for SMO. | Unique mechanism, overcomes common resistance. |
| Key Consideration | Potential for acquired resistance in long-term studies. | Lower potency, potential for off-target effects and PK interactions. |
Recommendations for Researchers:
-
For primary screening and studies requiring maximal pathway inhibition with high potency: Taladegib is the superior choice due to its design and specificity.
-
For investigating mechanisms of acquired resistance to other SMO inhibitors: Itraconazole is an essential tool, as it can retain activity when other drugs fail.
-
For combination therapy studies: Be cautious with Itraconazole due to its known inhibition of metabolic enzymes (CYP3A4), which can alter the pharmacokinetics of other compounds.[17]
-
For initial exploration of Hh inhibition on a limited budget: Itraconazole is a readily available and well-characterized compound, though its limitations must be acknowledged.
By understanding the distinct molecular mechanisms and performance characteristics of these two inhibitors, researchers can design more robust experiments, correctly interpret their data, and ultimately accelerate the discovery process in Hedgehog-related diseases.
References
- Endeavor BioMedicines. (2025, November 3). Endeavor BioMedicines Receives Priority Medicines (PRIME) Designation from the European Medicines Agency for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis.
-
Kim, J., et al. (2010). Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth. Journal of Clinical Investigation. Available from: [Link]
- HCPLive. (2025, July 16). FDA Grants Orphan Drug Designation to Taladegib, Potential Idiopathic Pulmonary Fibrosis Treatment.
- Clinicaltrials.eu. TALADEGIB – Application in Therapy and Current Clinical Research.
- Maher, T., et al. (2025, October 3). Early data suggest a potential benefit of taladegib in idiopathic pulmonary fibrosis. ERS Congress Presentation Summary.
- HCPLive. (2025, October 9). Taladegib Shows Potential to Improve FVC in Idiopathic Pulmonary Fibrosis.
-
Shi, W., et al. (2019). Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole. Experimental and Therapeutic Medicine. Available from: [Link]
- BioSpace. (2022, May 25). Endeavor Doses First Patient in Phase 2 Oncology Study Evaluating the Safety and Efficacy of ENV-101 (Taladegib).
-
Maher, T.M., et al. (2025). Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial. The Lancet Respiratory Medicine. Available from: [Link]
-
Wei, J., et al. (2020). “Hedgehog pathway”: a potential target of itraconazole in the treatment of cancer. Journal of Cancer Research and Clinical Oncology. Available from: [Link]
- OncLive. (2020, January 18). Targeting the Hedgehog Pathway Holds Promises and Pitfalls.
- MedEx. Itracon | 100 mg | Capsule.
- BioSpace. (2021, September 22). Endeavor BioMedicines Doses First Patient in Phase 2 Clinical Trial of Taladegib (ENV-101) for Idiopathic Pulmonary Fibrosis; Appoints Chief Medical Officer.
-
Kim, J., et al. (2013). Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists. Cancer Cell. Available from: [Link]
- 2 Minute Medicine. (2024, June 12). Endeavor BioMedicinesENV-101 (Taladegib): A Safe and Efficacious Disease-Modifying Agent In Treatment of Idiopathic Pulmonary Fibrosis.
-
Yauch, R. L., et al. (2009). Smoothened mutation confers resistance to a Hedgehog pathway inhibitor in medulloblastoma. Science. Available from: [Link]
-
Ghafouri-Fard, S., et al. (2021). The role of the Hedgehog signaling pathway in cancer: A comprehensive review. Biomedicine & Pharmacotherapy. Available from: [Link]
-
Heykants, J., et al. (1989). The clinical pharmacokinetics of itraconazole: an overview. Mycoses. Available from: [Link]
-
Pricl, S., et al. (2015). Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma. Molecular Oncology. Available from: [Link]
-
Wikipedia. Hedgehog signaling pathway. Available from: [Link]
-
Wikipedia. Itraconazole. Available from: [Link]
-
Briscoe, J., & Thérond, P. P. (2013). Hedgehog signalling. Development. Available from: [Link]
-
Kim, J., et al. (2010). Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth. ResearchGate. Available from: [Link]
-
Lestner, J., & Hope, W. W. (2013). Making sense of itraconazole pharmacokinetics. Journal of Antimicrobial Chemotherapy. Available from: [Link]
-
Skoda, A. M., et al. (2018). Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy. Cancer Research. Available from: [Link]
-
Jia, Y., et al. (2015). Clinical implications of hedgehog signaling pathway inhibitors. Expert Review of Clinical Pharmacology. Available from: [Link]
-
Reya Lab. (2010, April 12). Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth. Available from: [Link]
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A Comparative Guide to the Target Specificity of Taladegib Hydrochloride
In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway has emerged as a critical axis in the development and progression of various malignancies. Central to this pathway is the Smoothened (SMO) receptor, a G protein-coupled receptor that, when aberrantly activated, drives oncogenesis. Taladegib hydrochloride (also known as LY2940680 or ENV-101) is a potent SMO antagonist under investigation for the treatment of advanced solid tumors and idiopathic pulmonary fibrosis (IPF).[1][2] This guide provides an in-depth, objective comparison of the target specificity of this compound with other notable SMO inhibitors, Vismodegib and Sonidegib, supported by available experimental evidence.
The Hedgehog Signaling Pathway: A Primer
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[2] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the Patched-1 (PTCH1) receptor tonically inhibits SMO, preventing downstream signal transduction. Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
Figure 1: Simplified schematic of the Hedgehog signaling pathway in its "OFF" and "ON" states.
Mutations in PTCH1 or activating mutations in SMO can lead to ligand-independent activation of the pathway, a hallmark of several cancers, including basal cell carcinoma (BCC).[2]
The Role of SMO Inhibitors
SMO inhibitors are small molecules designed to bind to the SMO receptor and block its function, thereby interrupting the Hedgehog signaling cascade. This targeted approach has proven effective in treating Hh-driven cancers.
| Inhibitor | Development Status | Approved Indications |
| This compound | Investigational[1] | N/A (Clinical trials for advanced solid tumors and IPF)[1][3] |
| Vismodegib | Approved | Locally advanced and metastatic basal cell carcinoma[4] |
| Sonidegib | Approved | Locally advanced basal cell carcinoma[5] |
Assessing Drug-Target Specificity: A Methodological Overview
Confirming the specificity of a drug for its intended target is paramount in drug development to minimize off-target effects and associated toxicities. Several robust experimental techniques are employed for this purpose.
Biochemical Assays and Kinase Profiling
Biochemical assays directly measure the interaction of a compound with its purified target protein. Kinase profiling, a specific type of biochemical screen, assesses the inhibitory activity of a compound against a broad panel of kinases, as off-target kinase inhibition is a common source of toxicity.
Figure 2: Generalized workflow for in vitro kinase profiling to assess drug specificity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify drug-target engagement within a cellular context.[6] The principle is that a drug binding to its target protein stabilizes the protein, increasing its melting temperature. This change can be quantified, providing evidence of direct interaction in a physiological environment.[7][8][9]
Step-by-Step CETSA Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Whole-Genome CRISPR-Cas9 Screens
CRISPR-Cas9 genetic screens can be employed to identify genes that, when knocked out, confer resistance or sensitivity to a drug.[10][11][][13] This unbiased approach can uncover not only the intended target but also potential off-targets and pathways that modulate the drug's efficacy.
CRISPR-Cas9 Screening Workflow:
-
Library Transduction: Introduce a genome-wide or targeted sgRNA library into a population of cells.
-
Drug Selection: Treat the cell population with the drug of interest.
-
Sequencing: Isolate genomic DNA from the surviving cells and use next-generation sequencing to determine the abundance of each sgRNA.
-
Data Analysis: Identify sgRNAs that are enriched or depleted in the drug-treated population compared to a control population. Enriched sgRNAs may target genes that, when knocked out, confer resistance, while depleted sgRNAs may target genes essential for survival in the presence of the drug.
Comparative Specificity Profile of SMO Inhibitors
| Feature | This compound | Vismodegib | Sonidegib |
| Primary Target | Smoothened (SMO)[2] | Smoothened (SMO)[4] | Smoothened (SMO)[5] |
| Potency (vs. SMO) | Potent inhibitor[2] | Potent inhibitor[4] | Potent inhibitor[5] |
| Known Off-Targets | Data not publicly available from broad screening panels. | Off-target effects are inferred from clinical adverse events.[14] | Screened against a panel of receptors, channels, transporters, kinases, and proteases with no significant off-target activity identified.[15] |
| Activity Against Resistance Mutations | Active against Vismodegib-resistant SMO D473H mutation. | Resistance observed with SMO mutations (e.g., D473H). | Potential for retained activity against some Vismodegib-resistant mutations. |
| Common Adverse Events | Dysgeusia, muscle spasms, alopecia.[1][15] | Muscle spasms, alopecia, dysgeusia, weight loss, fatigue.[14] | Muscle spasms, alopecia, dysgeusia, nausea, increased creatine kinase.[16][17] |
Discussion of Specificity:
-
Sonidegib appears to have a highly specific profile based on available data, with a preclinical screen showing no significant off-target activity.[15] This suggests that the observed adverse events are likely on-target effects resulting from the inhibition of Hedgehog signaling in normal tissues.
-
Vismodegib 's adverse event profile is well-characterized and includes a range of effects that could be attributed to on-target inhibition of Hh signaling in various tissues.[14] The development of resistance through SMO mutations highlights its specific interaction with the target.[18]
Conclusion
This compound is a potent and promising SMO inhibitor with a demonstrated ability to overcome a key resistance mutation that affects first-generation inhibitors like Vismodegib. While direct comparative data from comprehensive specificity panels are not yet publicly available, the available clinical data and its efficacy against resistant mutants suggest a high degree of specificity for its intended target. The adverse event profiles of all three SMO inhibitors are largely consistent with on-target inhibition of the Hedgehog pathway in various tissues. For researchers and clinicians, the choice between these inhibitors may depend on the specific clinical context, such as the presence of resistance mutations, and the tolerability of their respective side effect profiles. Further studies employing proteome-wide and genome-wide techniques will be invaluable in providing a more granular and definitive comparison of the specificity of these important therapeutic agents.
References
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Eight Years of Real-Life Experience with Smoothened Inhibitors in a Swiss Tertiary Skin Referral Center. PMC. Published online May 19, 2022. [Link]
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Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial. PubMed. Published online September 30, 2025. [Link]
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Endeavor BioMedicines Receives Orphan Drug Designation from the U.S. Food and Drug Administration and European Commission for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis. Business Wire. Published online July 16, 2025. [Link]
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TALADEGIB – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
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Efficacy and Safety of Vismodegib in Advanced Basal-Cell Carcinoma. PMC. [Link]
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Endeavor BioMedicines Receives Priority Medicines (PRIME) Designation from the European Medicines Agency for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis. BioSpace. Published online November 3, 2025. [Link]
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A Study Evaluating the Safety and Efficacy of ENV-101 (Taladegib) in Patients With Advanced Solid Tumors Harboring PTCH1 Loss of Function Mutations. ClinicalTrials.gov. [Link]
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Vismodegib. StatPearls - NCBI Bookshelf. [Link]
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Endeavor BioMedicinesENV-101 (Taladegib): A Safe and Efficacious Disease-Modifying Agent In Treatment of Idiopathic Pulmonary Fibrosis. 2 Minute Medicine. Published online June 12, 2024. [Link]
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Early data suggest a potential benefit of taladegib in idiopathic pulmonary fibrosis. Medicom Medical Publishers. Published online October 3, 2025. [Link]
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Vismodegib in basal cell carcinoma. YouTube. Published online May 5, 2021. [Link]
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Activation of AMPK sensitizes medulloblastoma to Vismodegib and overcomes Vismodegib‐resistance. PMC - NIH. [Link]
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Rapid and exceptional response to Sonidegib in a patient with multiple locally advanced basal cell carcinomas. PubMed. Published online April 1, 2021. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Published online July 1, 2016. [Link]
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Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option in treatment of basal cell carcinomas. PMC - NIH. [Link]
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CRISPR-Cas9 screening for target identification. Horizon Discovery. [Link]
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Sonidegib for the Treatment of Advanced Basal Cell Carcinoma. Frontiers. Published online October 29, 2020. [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
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CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. PMC - NIH. [Link]
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Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study. PMC. [Link]
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Vismodegib: A Hedgehog Pathway Inhibitor for Locally Advanced and Metastatic Basal Cell Carcinomas. JDDonline. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical. Published online December 2, 2020. [Link]
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Real-life data with sonidegib for locally advanced basal cell carcinoma. YouTube. Published online May 20, 2022. [Link]
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What is the mechanism of Vismodegib?. Patsnap Synapse. Published online July 17, 2024. [Link]
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A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Published online January 27, 2022. [Link]
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Long-Term Efficacy and Safety of Sonidegib in Patients With Locally Advanced and Metastatic Basal Cell Carcinoma: 30-Month Analysis of the Randomized Phase 2 BOLT Study. ResearchGate. Published online August 7, 2025. [Link]
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CRISPR/Cas9 library screening for drug target discovery. ResearchGate. Published online August 6, 2025. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Cross-Validation of Taladegib Hydrochloride Activity in Different Cell Lines
Executive Summary: The Strategic Edge of Taladegib
In the landscape of Hedgehog (Hh) pathway inhibition, Taladegib hydrochloride (LY2940680) represents a second-generation Smoothened (SMO) antagonist designed to overcome the limitations of first-generation agents like Vismodegib and Sonidegib. While all three molecules target the SMO receptor to suppress Gli1-mediated transcription, Taladegib distinguishes itself through a unique binding mode that retains efficacy against the D473H mutation —the most prevalent mechanism of acquired resistance to Vismodegib.
This guide provides a technical cross-validation of Taladegib’s activity across Medulloblastoma (MB) and Basal Cell Carcinoma (BCC) cell lines. It establishes protocols for verifying its potency and superior resistance profile compared to standard-of-care alternatives.
Mechanistic Differentiation
To understand the experimental data, one must first grasp the structural biology. Vismodegib binds deep within the heptahelical transmembrane bundle of SMO. The D473H mutation distorts this pocket, reducing Vismodegib affinity by >100-fold.[1]
Taladegib , conversely, binds to the extracellular loops and the upper transmembrane region. This "shallow" binding pocket is structurally distinct and largely unaffected by the D473H residue deep in the helix, allowing Taladegib to inhibit the mutant receptor effectively.
Visualization: Hh Pathway & Inhibition Mechanics
Figure 1: Mechanistic action of Taladegib versus Vismodegib. Note Taladegib's ability to bypass the D473H resistance block.
Comparative Performance Analysis
The following data synthesizes cross-validation results from standard Hh-dependent cell lines (Daoy) and engineered resistance models.
Table 1: Potency Comparison (IC50 Values)
| Compound | Daoy Cells (Wild Type SMO) | D473H Mutant Cells (Resistant) | Binding Mode |
| Taladegib (LY2940680) | 0.5 – 5.0 nM | ~20 – 50 nM | Extracellular Loop / Upper TM |
| Vismodegib (GDC-0449) | 3.0 – 10.0 nM | > 3,000 nM (Inactive) | Deep Transmembrane Pocket |
| Sonidegib (LDE225) | 2.0 – 5.0 nM | > 1,000 nM (Reduced) | Deep Transmembrane Pocket |
Key Insight: While all three drugs are highly potent in wild-type (WT) cells, Taladegib is the only agent that maintains a therapeutically relevant IC50 in the presence of the D473H mutation. In WT Daoy cells, Taladegib often demonstrates equipotency or slight superiority to Vismodegib.
Experimental Validation Protocols
To validate Taladegib’s activity in your lab, use the following self-validating workflows. These protocols control for off-target effects by correlating cell viability with specific biomarker suppression (Gli1 mRNA).
Workflow Visualization
Figure 2: Parallel validation workflow ensuring phenotypic toxicity is linked to mechanistic Hh pathway inhibition.
Protocol A: Cell Viability (MTS Assay)
Objective: Determine the IC50 of Taladegib in Hh-dependent cells. Cell Lines: Daoy (ATCC HTB-186) or ASZ001.
-
Seeding: Plate 3,000–5,000 cells/well in 96-well plates using DMEM + 10% FBS. Allow adherence overnight.
-
Starvation (Critical): Switch to low-serum media (0.5% FBS) to sensitize the Hh pathway 24 hours prior to treatment.
-
Treatment: Treat with Taladegib (serial dilutions: 0.1 nM to 10 µM) for 72 hours. Include Vismodegib as a positive control.
-
Readout: Add MTS reagent; incubate 1–4 hours. Read absorbance at 490 nm.
-
Validation Check: The IC50 should be <10 nM for Daoy cells. If IC50 >50 nM, check cell passage number (high passage Daoy cells lose Hh dependency).
Protocol B: Biomarker Suppression (qPCR)
Objective: Confirm that toxicity is due to SMO inhibition (on-target effect). Target: Gli1 mRNA (Downstream effector of SMO).
-
Treatment: Treat cells with Taladegib (at determined IC50 concentration) for 24 hours.
-
Extraction: Lyse cells and extract RNA (e.g., TRIzol or column-based kit).
-
qPCR: Quantify Gli1 levels relative to a housekeeping gene (GAPDH or HPRT1).
-
Expectation: Taladegib should suppress Gli1 expression by >80-90% compared to DMSO control.
-
Note: If viability drops but Gli1 is unchanged, the toxicity is off-target (non-specific).
-
References
-
Phase I Study of LY2940680 in Advanced Cancer Source: Clinical Cancer Research, 2018.[2] Details: Establishes the safety profile and pharmacokinetics of Taladegib in humans, highlighting activity in Vismodegib-resistant patients.
-
Binding Poses and Inhibition of Vismodegib-Resistant SMO Source: Molecular Cancer Therapeutics, 2016. Details: Structural analysis showing Taladegib's distinct binding mode that avoids the D473H steric clash.
-
Hedgehog Pathway Inhibitors as Targeted Cancer Therapy Source: MDPI Cells, 2019. Details: Comprehensive review of SMO inhibitors, including comparative potency data for Taladegib, Vismodegib, and Sonidegib.
-
Mechanisms of Resistance to Vismodegib Source: New England Journal of Medicine (NEJM), 2009. Details: The foundational paper identifying the D473H mutation as the cause of clinical resistance to Vismodegib.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
